N-methyl-N'-(azide-PEG3)-Cy3
Description
Properties
Molecular Formula |
C32H42ClN5O3 |
|---|---|
Molecular Weight |
580.2 g/mol |
IUPAC Name |
(2E)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole chloride |
InChI |
InChI=1S/C32H42N5O3.ClH/c1-31(2)25-11-6-8-13-27(25)36(5)29(31)15-10-16-30-32(3,4)26-12-7-9-14-28(26)37(30)18-20-39-22-24-40-23-21-38-19-17-34-35-33;/h6-16H,17-24H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
SGXCJGKDAXLWKL-UHFFFAOYSA-M |
Appearance |
Solid powder |
Purity |
>97% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-methyl-N'-(azide-PEG3)-Cy3 |
Origin of Product |
United States |
Foundational & Exploratory
What is the structure of N-methyl-N'-(azide-PEG3)-Cy3?
Audience: Researchers, scientists, and drug development professionals.
Core Introduction
N-methyl-N'-(azide-PEG3)-Cy3 is a specialized fluorescent labeling reagent that integrates a bright and photostable cyanine dye (Cy3) with a flexible polyethylene glycol (PEG) linker, terminated by a reactive azide (N₃) group. This trifunctional structure makes it an invaluable tool in bioorthogonal chemistry, particularly for labeling and visualizing biomolecules.
The core of the molecule is the Cy3 fluorophore, known for its strong absorption and emission in the orange-red region of the visible spectrum.[1] This is connected to a hydrophilic 3-unit PEG spacer, which enhances the molecule's solubility in aqueous buffers and minimizes steric hindrance.[2][3] The terminal azide group is the key reactive handle, enabling covalent attachment to molecules containing alkyne or strained cyclooctyne groups via "click chemistry".[4][5]
Its primary application lies in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), where it can serve as a fluorescently tagged linker.[4][5][6] The ability to fluorescently label target proteins or other molecules allows for their visualization and tracking in various biological assays through techniques like fluorescence microscopy and flow cytometry.
Physicochemical and Spectroscopic Properties
The quantitative data for this compound are summarized below. These properties are critical for designing and executing labeling experiments.
| Property | Value | Source |
| CAS Number | 2107273-16-3 | [2][3][4][7] |
| Molecular Formula | C₃₂H₄₂ClN₅O₃ | [2][3] |
| Molecular Weight | ~580.2 g/mol | [3][7][8] |
| Excitation Max (λex) | 555 nm | [2][7][9] |
| Emission Max (λem) | 570 nm | [2][7][9] |
| Purity | ≥95% | [3][7] |
| Solubility | Soluble in DMF, DMSO | [9] |
| Appearance | Pink Solid | [9] |
| Storage Conditions | -20°C, protect from light | [2][3][9] |
Molecular Structure and Functional Components
The structure of this compound is composed of three key functional domains: the fluorescent reporter (Cy3), the spacer arm (PEG3), and the reactive handle (azide).
Experimental Protocols: Biomolecule Labeling via Click Chemistry
This molecule is primarily used in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[4][5] Below is a general protocol for labeling an alkyne-modified protein with this compound using CuAAC.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound (prepare a 10 mM stock solution in DMSO).
-
Copper(II) sulfate (CuSO₄) (100 mM stock in water).
-
Sodium ascorbate (1 M stock in water, freshly prepared).
-
TBTA or other copper-coordinating ligand (10 mM stock in DMSO).
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 10-50 µM) with a 5 to 10-fold molar excess of this compound from the stock solution.
-
Catalyst Preparation: In a separate tube, pre-mix the catalyst components. Add CuSO₄ to the TBTA ligand solution at a 1:5 molar ratio. This complex prevents the oxidation of the copper catalyst.
-
Initiation of Reaction: Add the CuSO₄/TBTA mixture to the protein/dye solution to a final concentration of 1 mM CuSO₄.
-
Reduction: Immediately initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM. This reduces Cu(II) to the active Cu(I) state.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
Purification: Upon completion, remove the unreacted dye and catalyst components. This is typically achieved by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
Verification: Confirm successful labeling by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for the Cy3 dye) or by SDS-PAGE followed by in-gel fluorescence scanning.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for a typical biomolecule labeling experiment using the CuAAC click chemistry reaction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. tebubio.com [tebubio.com]
- 3. N-methyl-N'-(azide-PEG3)-Cy3_2107273-16-3_新研博美 [xinyanbm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetmol.cn [targetmol.cn]
- 7. This compound | CAS:2107273-16-3 | AxisPharm [axispharm.com]
- 8. バイオラベリング用蛍光色素標識試薬 | Cyanine Labeling Reagent | フナコシ [funakoshi.co.jp]
- 9. Cy3-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
N-methyl-N'-(azide-PEG3)-Cy3 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical specifications and application context for N-methyl-N'-(azide-PEG3)-Cy3, a fluorescent, PEGylated azide linker crucial for bioconjugation, proteomics, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Molecular Data
This compound is a specialized chemical reagent characterized by a Cy3 fluorophore, a three-unit polyethylene glycol (PEG) spacer, and a terminal azide group. This combination of moieties makes it a valuable tool for introducing a fluorescent label onto alkyne-modified molecules via "click chemistry."
The quantitative molecular data for this compound is summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₃₂H₄₂ClN₅O₃ | [1][2] |
| Molecular Weight | 580.16 g/mol | [2] |
| Alternate Molecular Weight | 580.20 g/mol | [1][3] |
| CAS Number | 2107273-16-3 | [1][2] |
| Purity | ≥95% | [1] |
| Excitation Wavelength (λex) | 555 nm | [3][4] |
| Emission Wavelength (λem) | 570 nm | [3][4] |
Application in Bioconjugation: The Click Chemistry Workflow
This compound is primarily utilized in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[5] This reaction forms a stable triazole linkage between the azide group on the Cy3 linker and a terminal alkyne on a target molecule, such as a protein, nucleic acid, or a small molecule ligand.[6][7] The hydrophilic PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers.[4]
This methodology is frequently employed in the synthesis of PROTACs, where the linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[5][8] The inherent fluorescence of the Cy3 dye allows for direct visualization and tracking of the resulting conjugate in various experimental settings, including cellular imaging.
Below is a diagram illustrating the general workflow of a CuAAC reaction using this reagent.
Experimental Protocol: General Guidelines for CuAAC Reaction
The following is a generalized protocol for the copper-catalyzed click reaction. Optimal conditions, particularly the concentrations and equivalents of reactants, may vary based on the specific molecules being conjugated.
Materials:
-
This compound
-
Alkyne-modified target molecule
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper(I)-stabilizing ligand (e.g., THPTA for aqueous solutions, TBTA for organic solvents)
-
Appropriate solvent (e.g., water, DMSO, DMF, or buffers)[7]
Procedure:
-
Preparation of Reactants : Dissolve the alkyne-modified target molecule and this compound in the chosen reaction solvent.
-
Preparation of Catalytic System : In a separate tube, prepare the catalyst solution. If using CuSO₄ and a reducing agent, pre-complex the CuSO₄ with a stabilizing ligand like THPTA or TBTA before adding it to the reaction.[9] This prevents the oxidation of the active Cu(I) catalyst.[9]
-
Initiation of Reaction : Add the catalyst solution to the mixture of the azide and alkyne molecules. Subsequently, add the reducing agent (e.g., sodium ascorbate) to initiate the cycloaddition.[9]
-
Incubation : Allow the reaction to proceed at room temperature. Reaction times can range from 30 minutes to several hours.[10] The reaction can be protected from light to prevent photobleaching of the Cy3 dye.
-
Analysis and Purification : The resulting fluorescently labeled conjugate can be analyzed by methods such as fluorescence spectroscopy or chromatography. Depending on the downstream application, purification may be necessary to remove unreacted components and the copper catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tebubio.com [tebubio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. precisepeg.com [precisepeg.com]
- 7. interchim.fr [interchim.fr]
- 8. medchemexpress.com [medchemexpress.com]
- 9. broadpharm.com [broadpharm.com]
- 10. metabion.com [metabion.com]
An In-depth Technical Guide to N-methyl-N'-azide-PEG3)-Cy3: Excitation, Emission, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the photophysical properties, experimental protocols, and common applications of N-methyl-N'-(azide-PEG3)-Cy3, a fluorescent probe critical for advanced biological imaging and bioconjugation.
Core Properties of N-methyl-N'-azide-PEG3)-Cy3
This compound is a fluorescent dye belonging to the cyanine family, specifically Cy3. It is functionalized with a three-unit polyethylene glycol (PEG3) spacer terminating in an azide group. This design confers desirable properties for biological applications: the Cy3 core provides strong fluorescence in the orange-red region of the spectrum, the hydrophilic PEG spacer enhances aqueous solubility and reduces non-specific binding, and the terminal azide group enables covalent attachment to alkyne-modified biomolecules via "click chemistry."
Photophysical and Chemical Data
The key quantitative data for this compound are summarized in the table below. These values are crucial for designing fluorescence-based experiments, including microscopy and flow cytometry.
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | ~555 nm | [1] |
| Emission Maximum (λem) | ~570 nm | [1] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ at 555 nm | [1] |
| Molecular Weight | ~580.2 g/mol | [1][2] |
| Chemical Formula | C₃₂H₄₂ClN₅O₃ | [1][2] |
| Solubility | Soluble in DMSO, DMF; low solubility in water | [1] |
Experimental Protocols
Measurement of Excitation and Emission Spectra
This protocol outlines the general procedure for determining the fluorescence spectra of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), DMSO)
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer (fluorometer)
-
Quartz cuvettes
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Dilute the stock solution in the desired measurement solvent (e.g., PBS) to a final concentration where the absorbance at the excitation maximum is below 0.1 AU to prevent inner filter effects.
-
-
Absorption Spectrum Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of the diluted sample across a wavelength range of approximately 300 nm to 700 nm.
-
Identify the wavelength of maximum absorbance (λmax), which corresponds to the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the fluorometer to the determined λex (e.g., 555 nm).
-
Scan the emission monochromator over a wavelength range from approximately 10 nm above the excitation wavelength to around 750 nm.
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength of the fluorometer to the determined λem (e.g., 570 nm).
-
Scan the excitation monochromator over a wavelength range from approximately 300 nm up to the emission maximum.
-
The resulting spectrum should resemble the absorption spectrum and confirms the λex.
-
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an alkyne-modified biomolecule (e.g., a protein) with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) solution
-
Reducing agent solution (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
DMSO
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Methodology:
-
Reagent Preparation:
-
Dissolve the alkyne-modified protein in an azide-free buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and the ligand in water. It is crucial to prepare the sodium ascorbate solution fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein with a molar excess of the this compound solution.
-
Add the copper-chelating ligand to the mixture, followed by the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations of the catalyst components typically range from 0.1 to 1 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. Protect the reaction from light to prevent photobleaching of the Cy3 dye.
-
-
Purification:
-
Remove the unreacted dye and catalyst components from the labeled protein using a suitable purification method such as size-exclusion chromatography, dialysis, or spin filtration.
-
-
Characterization:
-
Confirm successful conjugation by measuring the absorbance of the purified product at 280 nm (for protein) and ~555 nm (for Cy3). The degree of labeling can be calculated from these values and the respective extinction coefficients.
-
Visualizations
Experimental Workflow for Biomolecule Labeling
The following diagram illustrates a typical workflow for labeling and detecting a biomolecule of interest using this compound.
Caption: Workflow for labeling a biomolecule with this compound.
Principle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This diagram illustrates the fundamental chemical transformation in the "click chemistry" reaction.
Caption: The CuAAC reaction forms a stable triazole linkage between an alkyne and an azide.
References
N-methyl-N'-(azide-PEG3)-Cy3 solubility and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the solubility, storage, and handling of N-methyl-N'-(azide-PEG3)-Cy3, a fluorescent dye and PEGylated linker widely used in bioconjugation and proteomics.
Core Properties and Storage
This compound is a versatile molecule featuring a Cy3 fluorophore for detection, a PEG3 linker to enhance hydrophilicity, and an azide group for click chemistry applications.[1][2] Proper storage and handling are paramount to maintain its integrity and performance in experimental settings.
Storage Conditions:
For long-term stability, this compound should be stored at -20°C in its solid form.[1][3][4][5] If dissolved in a solvent, it is recommended to store the solution at -80°C for up to one year.[3]
Solubility Characteristics
The solubility of this compound is a critical factor for its effective use in various experimental protocols. The presence of the hydrophilic PEG spacer is designed to increase its solubility in aqueous media.[1][2]
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | Soluble | A common solvent for creating stock solutions of fluorescent dyes. |
| Dimethylformamide (DMF) | Soluble | Another suitable organic solvent for dissolving cyanine dyes. |
| Dichloromethane (DCM) | Soluble | An organic solvent that can be used for this compound.[1] |
| Water | Low Solubility | Despite the hydrophilic PEG linker, the parent Cy3 dye has limited solubility in purely aqueous solutions. For reactions in aqueous buffers, it is best to add the dye from a concentrated stock in an organic solvent like DMSO or DMF. |
| Ethanol | Generally Soluble | Many cyanine dyes exhibit good solubility in ethanol. |
Experimental Protocols
Reconstitution of the Dye
To prepare a stock solution of this compound, it is recommended to use a dry, high-quality organic solvent such as DMSO or DMF.
Materials:
-
This compound solid
-
Anhydrous DMSO or DMF
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Add a sufficient volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial thoroughly to ensure the dye is completely dissolved.
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
Store the stock solution at -20°C or -80°C, protected from light. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
General Protocol for Bioconjugation (Click Chemistry)
This compound contains an azide group, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Materials:
-
This compound stock solution
-
Alkyne-containing biomolecule (e.g., protein, peptide) in a suitable buffer
-
For CuAAC:
-
Copper(II) sulfate (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper ligand (e.g., THPTA)
-
-
For SPAAC:
-
A cyclooctyne-modified biomolecule (e.g., DBCO, BCN)
-
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure (Conceptual Outline):
-
Dissolve the alkyne-containing biomolecule in the reaction buffer.
-
Add the this compound stock solution to the biomolecule solution. The molar ratio of dye to biomolecule may need to be optimized.
-
If performing CuAAC, add the copper sulfate, reducing agent, and ligand to initiate the reaction.
-
If performing SPAAC, the reaction will proceed upon mixing the azide-dye and the cyclooctyne-biomolecule.
-
Incubate the reaction mixture at room temperature or 37°C, protected from light, for a specified time (typically 1-4 hours).
-
Purify the labeled biomolecule using an appropriate method, such as gel filtration, dialysis, or chromatography, to remove excess dye and reaction components.
Diagrams
Caption: A simplified representation of the key components of the this compound molecule.
Caption: A logical workflow for the proper storage, preparation, and experimental use of this compound.
References
An In-depth Technical Guide to N-methyl-N'-(azide-PEG3)-Cy3 in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of action, experimental applications, and quantitative data associated with N-methyl-N'-(azide-PEG3)-Cy3, a fluorescent probe integral to the field of click chemistry. This reagent is a cornerstone of bioorthogonal chemistry, enabling the precise labeling and visualization of biomolecules in complex biological systems.
Core Concepts: Structure and Function
This compound is a multifunctional molecule comprised of three key components:
-
An Azide Group (-N₃): This functional group is the reactive handle for click chemistry reactions. Its bioorthogonal nature—meaning it does not readily react with endogenous functional groups found in biological systems—ensures high specificity in labeling experiments.[1][2]
-
A PEG₃ Linker: The short polyethylene glycol (PEG) spacer enhances the aqueous solubility of the molecule and provides spatial separation between the fluorophore and the target biomolecule, which can help to minimize quenching and steric hindrance.[3]
-
A Cy3 Fluorophore: Cyanine3 (Cy3) is a bright and photostable fluorescent dye that emits in the red region of the visible spectrum.[4] This allows for sensitive detection in a variety of fluorescence-based applications, including microscopy and flow cytometry.[5]
The primary function of this compound is to serve as a reporter molecule. Through the highly efficient and specific reactions of click chemistry, the Cy3 dye can be covalently attached to a target molecule of interest that has been functionalized with a complementary reactive group (an alkyne or a strained cyclooctyne).
Mechanism of Action in Click Chemistry
The azide group of this compound partakes in two principal types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions, to form a stable triazole linkage.[][8][9][10] The reaction is characterized by high yields, mild reaction conditions, and tolerance of a broad range of functional groups.[9]
The mechanism proceeds as follows:
-
A copper(I) species is generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[11]
-
The copper(I) ion coordinates with the terminal alkyne on the target molecule, forming a copper-acetylide intermediate.
-
The azide group of this compound then reacts with the activated copper-acetylide in a [3+2] cycloaddition.
-
This results in the formation of a stable 1,4-disubstituted triazole ring, covalently linking the Cy3 dye to the target molecule.[12]
While highly efficient, the requirement of a copper catalyst can be a limitation for in vivo applications due to the cytotoxicity of copper ions.[9][13] To mitigate this, copper-chelating ligands are often employed to protect the biomolecules and improve reaction efficiency.[9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the reaction partner for the azide.[1][2][14][] The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[14][16]
The mechanism involves a [3+2] dipolar cycloaddition between the azide of this compound and the strained alkyne on the target molecule, forming a stable triazole linkage.[16] The absence of a cytotoxic copper catalyst makes SPAAC a preferred method for labeling biomolecules in living cells and whole organisms.[17][18]
Quantitative Data
The photophysical properties of the Cy3 fluorophore are critical for its function as a reporter molecule.
| Property | Value | Reference |
| Excitation Maximum (λabs) | ~555 nm | [3][19] |
| Emission Maximum (λem) | ~570 nm | [3][19] |
| Molar Extinction Coefficient (ε) | ~150,000 cm-1M-1 | [3][19] |
| Quantum Yield (Φ) | ~0.15 | [16] |
| pH Insensitivity | pH 4-10 | [20] |
Experimental Protocols
The following are generalized protocols for labeling biomolecules with this compound using both CuAAC and SPAAC. These should be optimized for specific applications.
General Protocol for CuAAC Labeling of an Alkyne-Modified Protein
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄) stock solution
-
Sodium ascorbate stock solution (freshly prepared)
-
Copper-chelating ligand (e.g., THPTA) stock solution (optional but recommended)
-
Desalting column for purification
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper-chelating ligand in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with a 5-20 fold molar excess of this compound.
-
If using a ligand, add it to the reaction mixture at a final concentration typically 5-fold higher than the copper concentration.
-
Add the CuSO₄ stock solution to a final concentration of 50-100 µM.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted dye and other small molecules using a desalting column according to the manufacturer's instructions.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for Cy3).
-
General Protocol for SPAAC Labeling of a Cyclooctyne-Modified Protein
Materials:
-
Cyclooctyne-modified protein (e.g., DBCO- or BCN-modified) in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing azides.
-
This compound
-
Anhydrous DMSO
-
Desalting column for purification
Procedure:
-
Preparation of Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM.
-
-
Reaction Setup:
-
To your cyclooctyne-modified protein solution, add the this compound stock solution to achieve a 5-20 fold molar excess of the dye over the protein.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 1-4 hours, protected from light. Reaction times may vary depending on the specific cyclooctyne used.
-
-
Purification:
-
Remove the unreacted this compound from the labeled protein using a desalting column according to the manufacturer's instructions.
-
-
Characterization:
-
The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the Cy3 dye at ~555 nm.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2107273-16-3 | BroadPharm [broadpharm.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 8. bioclone.net [bioclone.net]
- 9. glenresearch.com [glenresearch.com]
- 10. interchim.fr [interchim.fr]
- 11. scispace.com [scispace.com]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition | MDPI [mdpi.com]
- 14. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 16. benchchem.com [benchchem.com]
- 17. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 18. Click chemistry - Wikipedia [en.wikipedia.org]
- 19. Cy3-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 20. vectorlabs.com [vectorlabs.com]
An In-depth Technical Guide to N-methyl-N'-azide-PEG3)-Cy3: A Versatile Tool for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the PEG linker N-methyl-N'-(azide-PEG3)-Cy3, a fluorescent labeling reagent increasingly utilized in advanced life sciences research and drug development. We will delve into its core properties, applications in bioconjugation, and provide detailed experimental frameworks for its use.
Core Concepts: Structure and Functionality
This compound is a multifunctional molecule that integrates three key components: a reactive azide group, a flexible polyethylene glycol (PEG) linker, and the fluorescent cyanine dye, Cy3.
-
Azide Group (N3): This functional group is the cornerstone of its utility in "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient. The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, allowing for the covalent attachment of this linker to molecules containing a corresponding alkyne group.[1]
-
PEG3 Linker: The polyethylene glycol spacer, in this case with three ethylene glycol units, imparts several beneficial properties. It is hydrophilic, which can enhance the solubility of the conjugated molecule in aqueous environments.[2] The flexibility of the PEG chain also provides a spatial separation between the conjugated molecule and the Cy3 dye, which can minimize potential steric hindrance and quenching of the fluorescent signal.
-
N-methyl-Cy3 Dye: Cy3 is a bright, orange-red fluorescent dye widely used in biological imaging.[3] It is known for its high extinction coefficient and good quantum yield, making it readily detectable. The "N-methyl" modification on the Cy3 dye can influence its photophysical properties, though specific quantitative effects on this particular molecule are not extensively documented in publicly available literature.
Physicochemical and Optical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₂H₄₂ClN₅O₃ | [2] |
| Molecular Weight | 580.16 g/mol | [4] |
| CAS Number | 2107273-16-3 | [2] |
| Purity | Typically ≥95% or ≥97% | [2][5] |
| Excitation Maximum (λex) | ~555 nm | [5] |
| Emission Maximum (λem) | ~570 nm | [5] |
| Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [5] |
| Solubility | Soluble in DMSO, DMF, DCM; low solubility in water | [5] |
| Storage Conditions | Store at -20°C, protected from light | [2] |
Key Applications in Research and Drug Development
The unique combination of a reactive handle, a flexible spacer, and a fluorescent reporter makes this compound a valuable tool in various applications, most notably in the development of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1] this compound can be used as a fluorescently tagged linker to connect the target protein-binding ligand and the E3 ligase ligand, facilitating the study of PROTAC localization and mechanism of action.
Experimental Protocols
The following are generalized protocols for the use of this compound in click chemistry reactions. Note: These protocols should be considered as a starting point and must be optimized for specific experimental conditions, including the nature of the alkyne-containing molecule, solvent, and desired degree of labeling.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of a protein containing an alkyne group with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Reducing agent solution (e.g., 50 mM sodium ascorbate in water, freshly prepared)
-
Copper-chelating ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA, or Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA) solution (e.g., 10 mM in DMSO)
-
Purification column (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare fresh sodium ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to the protein solution. The molar ratio of the dye to the protein should be optimized, but a 5-10 fold molar excess of the dye is a good starting point.
-
Add the copper-chelating ligand to the reaction mixture.
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The optimal reaction time should be determined empirically.
-
-
Purification:
-
Remove the unreacted this compound and other reaction components by size-exclusion chromatography, dialysis, or other suitable protein purification methods.
-
-
Characterization:
-
Confirm the labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~555 nm (for Cy3 concentration). The degree of labeling can be calculated from these values.
-
Further analysis can be performed using SDS-PAGE with fluorescence imaging to visualize the labeled protein.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol is for labeling a protein that has been modified to contain a strained alkyne, such as dibenzocyclooctyne (DBCO). SPAAC has the advantage of not requiring a copper catalyst, which can be toxic to living cells.
Materials:
-
Strained alkyne-modified protein (e.g., DBCO-protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO
-
Purification column (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the strained alkyne-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to the protein solution. A 3-5 fold molar excess of the azide is a common starting point.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-12 hours, protected from light. Reaction times for SPAAC can be longer than for CuAAC and should be optimized.
-
-
Purification:
-
Purify the labeled protein using the same methods described for the CuAAC protocol.
-
-
Characterization:
-
Characterize the labeled protein as described in the CuAAC protocol.
-
Visualizing Workflows with Graphviz
The following diagrams illustrate common experimental workflows and logical relationships involving this compound.
Caption: Workflow for the development and evaluation of a fluorescent PROTAC using this compound.
Caption: General experimental workflow for fluorescently labeling a protein of interest using this compound.
Conclusion
This compound is a powerful and versatile reagent for the fluorescent labeling of biomolecules. Its integration of a bioorthogonal azide handle, a solubilizing PEG linker, and a bright cyanine dye makes it particularly well-suited for applications in drug discovery, such as the development and analysis of PROTACs, as well as in a wide range of other biological research areas requiring specific and detectable labeling of proteins and other macromolecules. The provided data and protocols offer a solid foundation for researchers to incorporate this valuable tool into their experimental designs.
References
An In-Depth Technical Guide to N-methyl-N'-(azide-PEG3)-Cy3 for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-methyl-N'-(azide-PEG3)-Cy3, a fluorescent linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, its role in PROTAC synthesis via click chemistry, and protocols for the creation and evaluation of fluorescently labeled PROTACs.
Introduction to Fluorescent PROTACs and this compound
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC typically consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The incorporation of a fluorescent dye, such as Cyanine 3 (Cy3), into the linker structure allows for the direct visualization and tracking of the PROTAC within cellular systems. This facilitates a deeper understanding of a PROTAC's mechanism of action, including its cellular uptake, distribution, and engagement with its target and the E3 ligase.[3]
This compound is a specialized linker that combines a polyethylene glycol (PEG) spacer with a Cy3 fluorophore and a terminal azide group.[1] The PEG spacer enhances solubility and can influence the stability of the ternary complex, while the Cy3 moiety provides a fluorescent signal for imaging and quantification.[4] The azide group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient and specific conjugation to an alkyne-modified ligand.[1][2]
Physicochemical and Spectroscopic Properties
A thorough understanding of the properties of this compound is crucial for its effective application in PROTAC synthesis and subsequent biological assays.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₂ClN₅O₃ | [1] |
| Molecular Weight | 580.16 g/mol | [1] |
| Excitation Maximum (λex) | ~550 nm | [1] |
| Emission Maximum (λem) | ~570 nm | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | [1] |
| Storage Conditions | -20°C, protected from light | [1] |
PROTAC Synthesis and Evaluation Workflow
The development of a fluorescent PROTAC involves a multi-step process, from initial design and synthesis to comprehensive biological evaluation.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of a PROTAC incorporating this compound.
Synthesis of a Fluorescent PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized protein of interest (POI) ligand to this compound.
Materials:
-
Alkyne-functionalized POI ligand
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand (optional but recommended)
-
Anhydrous, degassed solvent (e.g., DMF or a mixture of DMSO and water)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-functionalized POI ligand (1 equivalent) in the chosen anhydrous, degassed solvent under an inert atmosphere.
-
In a separate vial, dissolve this compound (1.1 equivalents) in the same solvent.
-
-
Preparation of Catalytic Solution:
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
If using TBTA, prepare a stock solution (e.g., 50 mM in DMSO).
-
-
Reaction Setup:
-
To the solution of the alkyne-functionalized POI ligand, add the solution of this compound.
-
If using TBTA, add the TBTA solution to the reaction mixture (final concentration typically 5-10 mol%).
-
Add the CuSO₄ solution to the reaction mixture (final concentration typically 1-5 mol%).
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 10-20 mol%).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature, protected from light.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 1-4 hours).[5]
-
-
Purification:
-
Upon completion, quench the reaction with a small amount of EDTA solution to chelate the copper catalyst.
-
Dilute the reaction mixture with a suitable solvent (e.g., DMSO/water) and purify the crude product by preparative reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final fluorescent PROTAC using LC-MS and NMR spectroscopy.
-
Western Blot for Quantification of Protein Degradation
This protocol allows for the determination of the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) of a target protein.[6][7]
Materials:
-
Cell line expressing the protein of interest
-
Fluorescent PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the fluorescent PROTAC or vehicle control for a specified time (e.g., 24 hours).[6]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.[6]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amount for each sample and prepare for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane and incubate with primary antibodies for the target protein and loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[6]
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[6]
-
Live-Cell Imaging of PROTAC Localization
This protocol enables the visualization of the fluorescent PROTAC within living cells.
Materials:
-
Cells of interest cultured on glass-bottom dishes or plates
-
Fluorescent PROTAC
-
Live-cell imaging medium
-
Confocal microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes and allow them to adhere.
-
-
PROTAC Treatment:
-
Replace the culture medium with live-cell imaging medium containing the desired concentration of the fluorescent PROTAC.
-
Incubate the cells for a specified time to allow for cellular uptake.
-
-
Imaging:
-
Place the dish on the stage of a pre-warmed confocal microscope.
-
Acquire images using the appropriate laser line and emission filter for Cy3 (e.g., excitation at ~550 nm and emission collection at ~570-620 nm).
-
Time-lapse imaging can be performed to monitor the dynamics of PROTAC localization over time.[8]
-
Quantitative Data Presentation
The efficacy of PROTACs is typically quantified by their DC₅₀ and Dₘₐₓ values. Below are examples of data for fluorescently labeled and unlabeled PROTACs with PEG linkers.
| PROTAC | Target Protein | Cell Line | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Fluorescent PROTAC A3 | ERα | MCF-7 | PEG-based | 120 | >90 | [9] |
| Fluorescent PROTAC B4 | NAMPT | A2780 | PEG-based | 8.4 | >90 | [10] |
| Non-covalent PROTAC NC-1 | BTK | Mino | PEG-based | 2.2 | 97 | [11] |
| PROTAC 7 | HDAC1/3 | HCT116 | PEG-based | 910 (HDAC1), 640 (HDAC3) | >80 | [7] |
| PROTAC 9 | HDAC1/3 | HCT116 | PEG-based | 550 (HDAC1), 530 (HDAC3) | >90 | [7] |
Signaling Pathways and Logical Relationships
Fluorescent PROTACs are valuable tools for studying the degradation of key proteins in various signaling pathways.
PROTAC-Mediated Degradation of KRAS in the MAPK/ERK Pathway
The KRAS protein is a critical node in the MAPK/ERK signaling pathway, which is often dysregulated in cancer. PROTACs targeting mutant KRAS can induce its degradation, thereby inhibiting downstream signaling.
Logical Workflow for PROTAC Design and Optimization
The design of a potent PROTAC is an iterative process involving the selection and optimization of its three key components.
Conclusion
This compound is a versatile and powerful tool for the synthesis of fluorescent PROTACs. Its well-defined chemical and spectroscopic properties, combined with the efficiency of click chemistry, enable the reliable construction of probes for studying targeted protein degradation. The ability to visualize and track these molecules in real-time provides invaluable insights into their mechanism of action, ultimately accelerating the development of novel therapeutics. This guide provides a foundational framework for researchers to design, synthesize, and evaluate fluorescent PROTACs for their specific research needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescence theranostic PROTACs for real-time visualization of ERα degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Principles and Applications of Cy3 Azide Dyes in Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanine 3 (Cy3) is a synthetic fluorescent dye belonging to the cyanine family, renowned for its bright orange-red fluorescence and robust photostability.[1][2] Its azide derivative, Cy3 azide, is a powerful tool for bioorthogonal labeling through "click chemistry," enabling the precise attachment of the fluorophore to a wide range of biomolecules.[2][3] This technical guide provides a comprehensive overview of the core principles, applications, and experimental protocols for utilizing Cy3 azide dyes in research, with a focus on biomolecule labeling and fluorescence imaging.
Core Properties of Cy3 Azide
Cy3 azide retains the favorable spectroscopic properties of the parent Cy3 dye, making it an excellent choice for various fluorescence-based applications.[4] The azide functional group allows for its specific covalent attachment to biomolecules modified with a terminal alkyne or a strained cyclooctyne.[5][6]
Chemical and Physical Properties
Cy3 azide is available in both non-sulfonated and sulfonated forms. The non-sulfonated version has low aqueous solubility and typically requires an organic co-solvent like DMSO or DMF for labeling reactions in aqueous buffers.[7][8] Water-soluble sulfonated versions are also available and are advantageous for labeling sensitive biomolecules in aqueous environments.[9] The dye is generally stable for extended periods when stored at -20°C in the dark and desiccated.[4][7]
Spectroscopic Properties
The fluorescence of Cy3 is largely insensitive to pH changes between pH 4 and 10.[5][10] Its key quantitative spectroscopic properties are summarized in the table below. Note that these values can vary slightly depending on the local chemical environment and conjugation partner.[1]
| Property | Value | References |
| Excitation Maximum (λex) | ~550-555 nm | [2][7][8][11][12] |
| Emission Maximum (λem) | ~565-570 nm | [2][7][8][11][12] |
| Molar Extinction Coefficient (ε) | ~150,000 cm-1M-1 | [7][8][11][12] |
| Quantum Yield (Φ) | ~0.31 | [7][8] |
| Correction Factor (CF260) | ~0.04 | [7][8][12] |
| Correction Factor (CF280) | ~0.09 | [7][8] |
Key Applications of Cy3 Azide
The versatility of Cy3 azide stems from its ability to be incorporated into various biomolecules through click chemistry, enabling a wide array of applications in molecular biology, cell biology, and drug development.
-
Fluorescent Labeling of Biomolecules: Cy3 azide is extensively used for the fluorescent labeling of proteins, nucleic acids (DNA and RNA), and peptides.[2][13] This allows for the visualization and tracking of these molecules in various experimental setups.
-
Fluorescence Microscopy: Cy3-labeled biomolecules are widely used in advanced fluorescence microscopy techniques, including immunofluorescence (IF), Förster Resonance Energy Transfer (FRET), and Fluorescence In Situ Hybridization (FISH).[1]
-
Flow Cytometry: The bright fluorescence of Cy3 makes it a suitable reporter for flow cytometry applications, allowing for the detection and quantification of labeled cells or particles.[13]
-
Biosensing and Diagnostics: Cy3 conjugates are employed in the development of biosensors for the detection of specific biomarkers, pathogens, or toxins.[2]
Experimental Protocols
The primary method for conjugating Cy3 azide to biomolecules is through click chemistry. This can be achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).
General Workflow for Biomolecule Labeling with Cy3 Azide
The general workflow involves preparing the alkyne-modified biomolecule and the Cy3 azide for the click reaction, followed by purification of the labeled conjugate.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for labeling alkyne-modified proteins or nucleic acids.
Materials:
-
Alkyne-modified biomolecule in an amine-free buffer (e.g., PBS, HEPES).
-
Cy3 azide, dissolved in anhydrous DMSO to a stock concentration of 10 mM.[7]
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water).
-
Reducing agent solution (e.g., 100 mM sodium ascorbate in water, freshly prepared).
-
Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 20 mM in water/DMSO).
Procedure:
-
Prepare the Biomolecule: Adjust the concentration of the alkyne-modified biomolecule to 1-10 mg/mL in a suitable reaction buffer.
-
Prepare the Reaction Cocktail: In a microcentrifuge tube, mix the components in the following order:
-
Alkyne-modified biomolecule solution.
-
Cy3 azide stock solution (to a final concentration of 0.5-10 µM for cellular imaging or 5-50 µM for cell lysate labeling).[14]
-
Copper(II) sulfate solution.
-
Copper-chelating ligand solution.
-
Sodium ascorbate solution.
-
Note: The final concentrations of copper, ligand, and reducing agent should be optimized for each specific application.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[14]
-
Purification: Remove the unreacted dye and other reaction components using size-exclusion chromatography, dialysis, or spin filtration.[15]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for labeling biomolecules in living cells or in other contexts where copper is toxic.[5]
Materials:
-
Azide-modified biomolecule.
-
Cy3-DBCO or Cy3-BCN (strained cyclooctyne derivatives of Cy3).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare the Biomolecule: Prepare the azide-modified protein at a concentration of 1-5 mg/mL in a buffer free of sodium azide.[16]
-
Prepare the Dye: Allow the vial of Cy3-strained cyclooctyne to warm to room temperature and prepare a stock solution (e.g., 10 mM) in anhydrous DMSO.[16]
-
Labeling Reaction: Combine the azide-modified biomolecule with the desired molar excess of the Cy3-strained cyclooctyne stock solution in a microcentrifuge tube.
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours, protected from light. The reaction time may require optimization.
-
Purification: Purify the labeled protein using size-exclusion chromatography to remove excess free dye.[16]
Signaling Pathways and Experimental Workflows
Cy3 azide is a tool for visualization rather than a direct participant in signaling pathways. However, it is instrumental in elucidating these pathways through techniques like immunofluorescence.
Immunofluorescence Workflow Using a Cy3-Labeled Antibody
This workflow illustrates the use of a Cy3-labeled secondary antibody, which could be prepared using Cy3 azide and click chemistry, to detect a primary antibody targeting a protein of interest.
Data Presentation and Analysis
After labeling, it is crucial to determine the Degree of Labeling (DOL), which is the average number of dye molecules per biomolecule. The DOL can be calculated using the following formula after measuring the absorbance of the conjugate at 280 nm (for protein) and the excitation maximum of Cy3 (~555 nm).[11]
Protein Concentration (M) = [A280 - (Amax × CF280)] / εprotein
Dye Concentration (M) = Amax / εdye
DOL = Dye Concentration / Protein Concentration
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Amax is the absorbance of the conjugate at the Cy3 excitation maximum (~555 nm).
-
CF280 is the correction factor for the dye's absorbance at 280 nm (~0.09 for Cy3).[7][8]
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
εdye is the molar extinction coefficient of Cy3 (~150,000 cm-1M-1).[7][8][11][12]
Troubleshooting
Common issues in Cy3 azide labeling experiments include low labeling efficiency, protein precipitation, and high background fluorescence.
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient alkyne/azide incorporation. | Confirm the presence of the functional group using mass spectrometry.[16] |
| Incompatible buffer components. | Ensure the buffer is free of primary amines (for NHS ester reactions) or sodium azide (for SPAAC).[11][16] | |
| Protein Precipitation | Over-labeling of the protein. | Reduce the molar ratio of the dye to the protein in the labeling reaction.[15] |
| High Background Fluorescence | Inefficient removal of excess dye. | Use a more stringent purification method like size-exclusion chromatography.[16] |
| Non-specific binding of the dye. | Add a non-ionic detergent (e.g., Tween-20) to the purification buffers to disrupt hydrophobic interactions.[16] |
Conclusion
Cy3 azide is a versatile and robust fluorescent probe that has become an indispensable tool in modern biological research. Its bright fluorescence, coupled with the specificity of click chemistry, provides a powerful method for labeling and visualizing a wide range of biomolecules. By understanding the core principles of its use and optimizing experimental protocols, researchers can effectively leverage Cy3 azide to gain deeper insights into complex biological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Cy3-azide 90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. apexbt.com [apexbt.com]
- 8. Blocked IP Address | Antibodies.com [antibodies.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Cy3 azide | 2183440-48-2 [chemicalbook.com]
- 11. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 12. stratech.co.uk [stratech.co.uk]
- 13. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Safety and Handling of N-methyl-N'-(azide-PEG3)-Cy3
This guide provides a comprehensive overview of the available safety data and handling information for N-methyl-N'-(azide-PEG3)-Cy3, a fluorescent dye commonly utilized in biological research. The information is intended for researchers, scientists, and professionals in the field of drug development.
Compound Overview
This compound is a specialized chemical compound that incorporates three key functional components: a Cy3 fluorescent dye, a polyethylene glycol (PEG) linker, and an azide group. The Cy3 component is a bright, orange-fluorescent dye used for labeling and detection in various biological applications.[1][2][3] The PEG linker, in this case, a three-unit chain, increases the hydrophilicity and solubility of the molecule in aqueous solutions.[4][5] The azide group enables the molecule to participate in "click chemistry" reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), for covalent labeling of target molecules.[6][7]
Physicochemical and Spectroscopic Data
Quantitative data for this compound has been aggregated from various suppliers. It is important to note that a specific Safety Data Sheet (SDS) for this exact compound is not publicly available. The following tables summarize the key physical, chemical, and spectroscopic properties.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 2107273-16-3 | [4][6][8][9] |
| Molecular Formula | C32H42ClN5O3 | [4][6][8][9] |
| Molecular Weight | 580.2 g/mol | [4][8][9] |
| Purity | ≥95% or 97% | [4][8][9] |
| Solubility | DMSO, DMF, DCM; low solubility in water | [4] |
| Storage Condition | -20°C | [4][9] |
Table 2: Spectroscopic Properties
| Property | Value | Source |
| Excitation Maximum (λex) | 555 nm | [4][7] |
| Emission Maximum (λem) | 570 nm | [4][7] |
| Molar Extinction Coefficient | 150,000 cm-1 M-1 | [4][7] |
Hazard Identification and Safety Precautions
Due to the absence of a specific SDS for this compound, the hazard information is based on an SDS for a structurally related compound, N-(acid-PEG3)-N-bis(PEG3-azide), and general knowledge of the constituent chemical groups.[10]
3.1. GHS Hazard Classification (Inferred)
The following classifications are based on a similar PEGylated azide compound and should be considered provisional for this compound.
Table 3: Inferred GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Source: Inferred from the SDS for N-(acid-PEG3)-N-bis(PEG3-azide)[10]
3.2. Precautionary Statements
Based on the inferred hazards, the following precautionary measures are recommended:
Table 4: Recommended Precautionary Statements
| Type | Statement Code | Statement Text |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash hands thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | |
| P330 | Rinse mouth. | |
| P362+P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P405 | Store locked up. |
| Disposal | P501 | Dispose of contents/container in accordance with local regulations. |
Source: Inferred from the SDS for N-(acid-PEG3)-N-bis(PEG3-azide)[10]
3.3. Potential Hazards from Constituent Moieties
-
Azide Group: Organic azides can be energetic materials, though the risk depends on the overall molecular structure. While many organic azides are stable, they can be incompatible with strong oxidizing agents, strong acids, and certain metals. Contact with acids can liberate very toxic gas.[11]
-
Polyethylene Glycol (PEG): PEGs are generally considered to have low toxicity and are used in many cosmetic and pharmaceutical applications.[12][13] However, they should not be applied to damaged skin.[12][14] A primary concern with PEG compounds is the potential for contamination with ethylene oxide and 1,4-dioxane from the manufacturing process, which are known or possible carcinogens.[14][15]
-
Cyanine Dyes (Cy3): Cyanine dyes are widely used and generally have low toxicity in the concentrations used for biological imaging. However, as with any chemical, direct contact should be avoided.
Experimental Protocols
No specific experimental protocols for safety or toxicity testing of this compound were found in the publicly available literature or safety documents. Users should develop their own experimental protocols based on the intended application and adhere to standard laboratory safety procedures.
Visualizations
5.1. Logical Relationship of Components and Application
The following diagram illustrates the molecular components of this compound and its application in click chemistry for labeling a target molecule.
Caption: Functional components of the reagent and its use in click chemistry.
5.2. Recommended Handling Workflow
The following diagram outlines a recommended workflow for safely handling this compound in a laboratory setting.
Caption: Recommended safe handling workflow for this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 3. Cy3 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. This compound, 2107273-16-3 | BroadPharm [broadpharm.com]
- 5. tebubio.com [tebubio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]
- 8. This compound | CAS:2107273-16-3 | AxisPharm [axispharm.com]
- 9. N-methyl-N'-(azide-PEG3)-Cy3_2107273-16-3_新研博美 [xinyanbm.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. mdrnskin.com [mdrnskin.com]
- 13. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Dirty Dozen: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]
- 15. madesafe.org [madesafe.org]
An In-Depth Technical Guide to Fluorescent Labeling with Azide-Modified Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of fluorescent labeling using azide-modified dyes, a cornerstone of bioorthogonal chemistry. It details the underlying principles, experimental protocols, and applications of this powerful technology for visualizing and quantifying biomolecules in complex biological systems.
Introduction to Azide-Alkyne Cycloaddition
The foundation of fluorescent labeling with azide-modified dyes lies in the highly specific and efficient azide-alkyne cycloaddition reaction, a key example of "click chemistry." This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. Two primary catalytic strategies have been developed for biological applications: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide.[1][2][3] It is characterized by high yields and reaction rates.[4] However, the potential cytotoxicity of copper has led to the development of stabilizing ligands and copper-free alternatives for live-cell imaging.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a potentially toxic metal catalyst, SPAAC employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, allowing it to proceed rapidly at physiological temperatures without a catalyst.[6][7][8] This makes SPAAC particularly well-suited for labeling biomolecules in living cells and organisms.[5][9]
Azide-Modified Fluorescent Dyes: Properties and Selection
A wide array of fluorescent dyes have been functionalized with azide groups, spanning the visible and near-infrared spectrum. The choice of dye depends on the specific application, considering factors such as brightness (a product of molar extinction coefficient and quantum yield), photostability, and spectral properties compatible with available imaging instrumentation.
Below is a table summarizing the photophysical properties of some commonly used azide-modified fluorescent dyes.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| FAM Azide | 494 | 520 | ≥ 60,000[10] | - |
| BP Fluor 488 Picolyl Azide | 499 | 520 | 73,000[11] | 0.92[11] |
| Cy3 Azide | 550 | 570 | - | - |
| Cy5 Azide | 646 | 662 | - | - |
| AZDye 488 Azide | 493 | 516 | - | - |
| AZDye 546 Azide | 554 | 570 | - | - |
| AZDye 647 Azide | 653 | 669 | - | - |
Note: The availability of precise quantum yield and extinction coefficient data for the azide-modified versions of all dyes is limited in the public domain. The values for the parent fluorophores are often used as a close approximation.
Experimental Workflows and Protocols
Successful fluorescent labeling with azide-modified dyes requires careful planning and execution of experimental protocols. The general workflow involves two key stages:
-
Introduction of the Bioorthogonal Handle: An azide or alkyne group is incorporated into the biomolecule of interest. This can be achieved through metabolic labeling, genetic incorporation of unnatural amino acids, or chemical modification of purified biomolecules.
-
Bioorthogonal Ligation: The modified biomolecule is then reacted with a complementary azide- or alkyne-functionalized fluorescent dye.
Logical Workflow for Bioorthogonal Labeling
The following diagram illustrates the general logical workflow for fluorescently labeling a target biomolecule using azide-alkyne cycloaddition.
Caption: General workflow for bioorthogonal labeling.
Protocol 1: Metabolic Labeling of Cellular Glycans with Azido Sugars and SPAAC Detection
This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling using a DBCO-functionalized dye.[12][13][14]
Materials:
-
Cell culture medium appropriate for the cell line
-
Ac4ManNAz (N-azidoacetylmannosamine, tetraacetylated) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular targets)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 488) staining solution (e.g., 25 µM in PBS)
-
Nuclear counterstain (e.g., DAPI) (optional)
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Replace the culture medium with fresh medium containing Ac4ManNAz at a final concentration of 25-50 µM.
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days.[13]
-
Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated azido sugar.[13]
-
-
Cell Fixation and Permeabilization (for fixed-cell imaging):
-
SPAAC Reaction:
-
Incubate the cells (live or fixed) with the DBCO-fluorophore staining solution for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Imaging:
-
(Optional) Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.
-
Protocol 2: In Vitro Labeling of an Alkyne-Modified Protein using CuAAC
This protocol details the labeling of a purified protein containing a terminal alkyne modification with an azide-functionalized fluorescent dye using a copper(I)-catalyzed reaction.[1][15][16]
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized fluorescent dye stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Preparation of Reagents:
-
Ensure all stock solutions are prepared and readily available. The sodium ascorbate solution should be made fresh to ensure its reducing activity.
-
-
CuAAC Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein and the azide-functionalized dye. A molar excess of the dye (e.g., 2-5 equivalents relative to the protein) is typically used.
-
In a separate tube, prepare the copper catalyst premix by combining the CuSO₄ and THPTA stock solutions. A common ratio is 1:5 (CuSO₄:THPTA).[16] Let this mixture stand for a few minutes.
-
Add the copper catalyst premix to the protein-dye mixture. The final concentration of CuSO₄ is typically in the range of 50-250 µM.[15]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.[17]
-
-
Reaction Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the excess dye and copper catalyst from the labeled protein using an appropriate purification method, such as size-exclusion chromatography, dialysis, or spin filtration.
-
-
Characterization:
-
Confirm the successful labeling and determine the degree of labeling using methods such as UV-Vis spectroscopy (to measure both protein and dye absorbance) and fluorescence spectroscopy.
-
Signaling Pathways and Logical Relationships
Fluorescent labeling with azide-modified dyes is a powerful tool to elucidate biological signaling pathways. Instead of depicting a specific pathway, the following diagram illustrates the logical relationship of how this technology is integrated into the study of such pathways.
Caption: Integration of azide-dye labeling in pathway analysis.
Troubleshooting
Both CuAAC and SPAAC are robust reactions, but challenges can arise. Here are some common issues and potential solutions.[1][18]
| Problem | Possible Cause | Suggested Solution |
| Low or no labeling (CuAAC) | Inactive Cu(I) catalyst (oxidized to Cu(II)) | Use freshly prepared sodium ascorbate solution; degas solvents to remove oxygen. |
| Poor quality of reagents | Use high-purity reagents; store azides and alkynes properly. | |
| Copper chelation by the biomolecule | Increase the concentration of the copper-ligand complex. | |
| Low or no labeling (SPAAC) | Steric hindrance around the azide or cyclooctyne | Use a linker to increase the distance between the functional group and the biomolecule. |
| Low reactivity of the cyclooctyne | Consider using a more reactive cyclooctyne derivative (e.g., DIBO, BCN). | |
| High background fluorescence | Non-specific binding of the fluorescent dye | Increase the number of washing steps; include a blocking step (e.g., with BSA). |
| Incomplete removal of excess dye | Optimize the purification protocol (e.g., use a larger volume for dialysis, repeat chromatography). | |
| Cell toxicity (live-cell imaging) | High concentration of copper (CuAAC) | Use a copper-chelating ligand like THPTA; minimize the reaction time and copper concentration. |
| High concentration of the labeling reagents | Perform a dose-response curve to determine the optimal, non-toxic concentration of the dye and metabolic precursor. |
Conclusion
Fluorescent labeling with azide-modified dyes via azide-alkyne cycloaddition has become an indispensable tool in chemical biology, drug discovery, and life sciences research. The ability to specifically and efficiently tag biomolecules with a wide range of fluorophores provides unprecedented opportunities to visualize and quantify biological processes in their native context. By understanding the underlying chemistry and carefully optimizing experimental protocols, researchers can harness the power of this technology to gain deeper insights into the complexities of living systems.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. BioActs Official Website [bioacts.com]
- 11. BP Fluor 488 Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 12. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. thno.org [thno.org]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. help.lumiprobe.com [help.lumiprobe.com]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with N-methyl-N'-(azide-PEG3)-Cy3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in various assays. This document provides a detailed protocol for labeling proteins using N-methyl-N'-(azide-PEG3)-Cy3, a bright and photostable cyanine dye. This specific reagent contains an azide group, which is designed to react with a protein that has been functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), through a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] This bioorthogonal reaction is highly specific and occurs efficiently under mild, physiological conditions, making it ideal for labeling sensitive proteins.[3][4]
The polyethylene glycol (PEG) spacer enhances the solubility of the dye and reduces potential steric hindrance between the dye and the protein.[5][6] Cy3 is a fluorescent dye with excitation and emission maxima around 555 nm and 570 nm, respectively, making it compatible with many common fluorescence detection instruments.[7][8]
Principle of the Reaction
The labeling strategy relies on the SPAAC reaction, where the azide group on the this compound molecule reacts with a strained alkyne group that has been incorporated into the target protein.[2][3] This reaction is covalent, rapid, and highly specific, minimizing off-target labeling.[3] The incorporation of the strained alkyne into the protein can be achieved through various methods, such as the genetic incorporation of unnatural amino acids or chemical modification of specific amino acid residues.[3]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₂ClN₅O₃ | [8] |
| Molecular Weight | 580.2 g/mol | [8] |
| Excitation Maximum (λex) | ~555 nm | [8] |
| Emission Maximum (λem) | ~570 nm | [8] |
| Molar Extinction Coefficient (ε) | 150,000 M⁻¹cm⁻¹ | [8] |
| Solubility | DMSO, DMF, DCM | [8] |
| Storage | -20°C, protected from light | [8] |
Table 2: Troubleshooting Guide for Protein Labeling
| Problem | Possible Cause | Suggested Solution | Reference |
| Low Labeling Efficiency | Inefficient incorporation of the strained alkyne into the protein. | Confirm the presence and reactivity of the alkyne group using a small-scale test reaction or mass spectrometry. | [3] |
| Insufficient molar excess of the Cy3 dye. | Increase the molar ratio of this compound to protein. | [2] | |
| Short reaction time. | Increase the incubation time of the labeling reaction. | [2] | |
| Protein Precipitation | High concentration of organic solvent (e.g., DMSO). | Ensure the final concentration of the organic solvent in the reaction mixture is less than 10%. | [5] |
| Protein instability under reaction conditions. | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. | [3] | |
| Non-specific Labeling | Hydrophobic interactions between the dye and the protein. | Add a small amount of a non-ionic detergent (e.g., Tween-20) to the purification buffers to disrupt non-specific binding. | [3] |
| Inefficient Removal of Free Dye | Purification method is not optimal. | Use size-exclusion chromatography for effective separation of the labeled protein from the free dye. | [5][9] |
Experimental Protocols
Preparation of Reagents
-
Protein Solution:
-
The protein of interest must be functionalized with a strained alkyne group (e.g., DBCO, BCN).
-
The protein should be in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-8.5.[10][11] Buffers containing primary amines, such as Tris, should be avoided as they can interfere with some alkyne incorporation chemistries.[7][10]
-
The recommended protein concentration is 2-10 mg/mL for optimal labeling efficiency.[10] If the protein concentration is low, it should be concentrated using a suitable spin concentrator.[11]
-
-
This compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[10][11] This stock solution should be prepared fresh, but can be stored at -20°C for a few weeks if protected from light and moisture.[11]
-
Protein Labeling Reaction
-
Determine Molar Ratio: The optimal molar ratio of dye to protein for labeling will vary depending on the protein and the desired degree of labeling (DOL). A starting point is to use a 5 to 20-fold molar excess of the dye.
-
Reaction Setup:
-
In a microcentrifuge tube, add the calculated volume of the 10 mM this compound stock solution to the protein solution.
-
Gently mix the reaction mixture by pipetting up and down or by brief vortexing.
-
Protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C for 12-16 hours.[3] The optimal time and temperature may need to be determined empirically for each specific protein.
-
Purification of the Labeled Protein
It is crucial to remove the unreacted free dye from the labeled protein for accurate downstream applications.[5] Size-exclusion chromatography is the most common and effective method for this purification.[5][9]
-
Column Preparation:
-
Sample Loading:
-
Load the entire reaction mixture onto the top of the equilibrated column.[10]
-
-
Elution:
-
Elute the labeled protein with the equilibration buffer.[10] The labeled protein will be in the first colored band that elutes from the column. The free, unconjugated dye will move more slowly and will be in a second colored band.
-
Collect the fractions containing the purified, labeled protein.
-
-
Alternative Purification Methods:
Characterization of the Labeled Protein
-
Spectrophotometric Analysis:
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at ~555 nm (for Cy3 concentration).[3]
-
-
Calculation of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein molecule, can be calculated using the following equations:
-
Corrected A₂₈₀ = A₂₈₀ - (A₅₅₅ × Correction Factor)
-
The correction factor for Cy3 at 280 nm is approximately 0.08.[5]
-
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Dye Concentration (M) = A₅₅₅ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy3 at 555 nm (150,000 M⁻¹cm⁻¹).
-
-
DOL = Dye Concentration / Protein Concentration
-
-
-
SDS-PAGE Analysis:
-
Analyze the labeled protein by SDS-PAGE. The fluorescently labeled protein band should be visible under a fluorescent gel scanner.[3]
-
Storage of the Labeled Protein
Store the purified, labeled protein under the same conditions as the unlabeled protein, typically at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage.[2] It is important to protect the labeled protein from light.[2][11]
Visualizations
Caption: Experimental workflow for labeling an alkyne-modified protein with this compound.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction for protein labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CAS:2107273-16-3 | AxisPharm [axispharm.com]
- 7. assaygenie.com [assaygenie.com]
- 8. This compound, 2107273-16-3 | BroadPharm [broadpharm.com]
- 9. Quantitative proteomics by fluorescent labeling of cysteine residues using a set of two cyanine-based or three rhodamine-based dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with N-methyl-N'-(azide-PEG3)-Cy3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for covalently labeling biomolecules.[1][2] This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.[2][3] N-methyl-N'-(azide-PEG3)-Cy3 is a fluorescent labeling reagent featuring a Cy3 dye, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal azide group.[4][5][6] This reagent is ideal for labeling alkyne-modified proteins, nucleic acids, and other biomolecules for visualization and tracking in various biological applications.[7][8][9] The PEG spacer enhances the water solubility of the dye and the resulting conjugate.[4][5]
This document provides a detailed step-by-step guide for performing copper-catalyzed click chemistry using this compound, including reaction setup, purification, and characterization of the labeled product.
Chemical Reaction and Workflow
The fundamental principle of the copper-catalyzed click reaction is the formation of a stable triazole ring from the reaction of an azide and a terminal alkyne, catalyzed by a copper(I) species. The reaction is highly specific and can be performed in aqueous buffers over a wide pH range, making it suitable for biological samples.[3]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the copper-catalyzed click chemistry reaction. Actual values may need to be optimized for specific biomolecules and experimental conditions.
Table 1: Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration | Notes |
| Alkyne-Modified Biomolecule | 1-10 mg/mL | 10-100 µM | Protein concentration should be at least 2 mg/mL for efficient labeling.[10] |
| This compound | 10 mM in DMSO | 20-500 µM | A 2 to 10-fold molar excess over the biomolecule is recommended.[11] |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM in H₂O | 50-250 µM | |
| Sodium Ascorbate | 100 mM in H₂O | 1-5 mM | Should be prepared fresh. |
| Ligand (e.g., THPTA) | 50-200 mM in H₂O | 250-1250 µM | A 5-fold excess relative to CuSO₄ is often used to protect biomolecules.[11][12] |
Table 2: Reaction Parameters and Expected Outcomes
| Parameter | Value | Notes |
| Reaction Temperature | Room Temperature (20-25°C) | Elevated temperatures are generally not required.[3] |
| Reaction Time | 1 - 4 hours | Can be extended overnight if necessary. |
| pH | 7.0 - 8.0 | The reaction is generally insensitive to pH in the range of 4-11.[3] |
| Solvent | Aqueous Buffer (e.g., PBS, HEPES) | Buffers containing primary amines like Tris should be avoided.[10] |
| Expected Yield | > 90% | CuAAC reactions are known for their high efficiency.[13] |
Experimental Protocols
Preparation of Stock Solutions
-
Alkyne-Modified Biomolecule: Prepare a 1-10 mg/mL solution of your alkyne-modified protein or other biomolecule in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh on the day of the experiment.
-
Ligand (THPTA): Prepare a 200 mM stock solution in deionized water.
Copper-Catalyzed Click Reaction
This protocol is optimized for labeling 1 mg of a ~50 kDa protein.
-
In a microcentrifuge tube, add the alkyne-modified biomolecule solution.
-
Add the this compound stock solution to achieve the desired molar excess.
-
Add the THPTA ligand stock solution.
-
Add the CuSO₄ stock solution.
-
Vortex the mixture gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
Vortex the reaction mixture gently and protect it from light.
-
Incubate at room temperature for 1-4 hours on a rotator or shaker.
Purification of the Labeled Biomolecule
Purification is necessary to remove excess dye and catalyst components. Size exclusion chromatography (SEC) is a common and effective method.[14][]
-
Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled biomolecule with the equilibration buffer.
-
The labeled biomolecule will elute in the void volume, while the smaller, unconjugated dye and catalyst components will be retained and elute later.
-
Collect the fractions containing the brightly colored, labeled biomolecule.
Characterization of the Labeled Product
-
Spectrophotometric Analysis: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for Cy3). The excitation and emission maxima for Cy3 are approximately 555 nm and 570 nm, respectively.[4][5]
-
SDS-PAGE Analysis: Visualize the labeled protein by running it on an SDS-PAGE gel and imaging the gel using a fluorescence scanner with appropriate filters for Cy3.
Signaling Pathway Visualization
Once a protein of interest is labeled with Cy3, it can be used as a probe to study its role in cellular processes. The diagram below illustrates a generalized pathway where a labeled ligand binds to a cell surface receptor, initiating a downstream signaling cascade. The Cy3 tag allows for the visualization and tracking of the ligand's localization and trafficking.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive catalyst | Prepare fresh sodium ascorbate solution. Ensure proper storage of CuSO₄. |
| Low protein concentration | Increase the concentration of the alkyne-modified biomolecule. | |
| Presence of primary amines in the buffer | Exchange the buffer to an amine-free buffer like PBS or HEPES.[10] | |
| Precipitation of Protein | High concentration of DMSO | Keep the volume of the dye stock solution to a minimum (<10% of total volume). |
| Over-labeling | Reduce the molar excess of the azide-dye. | |
| High Background Fluorescence | Incomplete removal of free dye | Optimize the purification step, ensuring complete separation of the labeled protein from unconjugated dye. |
Conclusion
Copper-catalyzed click chemistry with this compound provides a robust and versatile method for fluorescently labeling biomolecules. The high efficiency, specificity, and biocompatibility of this reaction make it an invaluable tool for researchers in various fields, enabling advanced applications in cellular imaging, molecular tracking, and diagnostics.[8][16]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. Click Chemistry [organic-chemistry.org]
- 4. tebubio.com [tebubio.com]
- 5. This compound | CAS:2107273-16-3 | AxisPharm [axispharm.com]
- 6. N-methyl-N'-(azide-PEG3)-Cy3_2107273-16-3_新研博美 [xinyanbm.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. lifetein.com [lifetein.com]
- 9. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 10. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 16. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Cell Imaging using N-methyl-N'-(azide-PEG3)-Cy3
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-(azide-PEG3)-Cy3 is a fluorescent probe designed for the targeted labeling of biomolecules within cellular systems. This reagent is a valuable tool in bioorthogonal chemistry, a field that employs chemical reactions that can proceed within living systems without interfering with native biochemical processes. The molecule consists of three key components: a Cy3 fluorophore, a hydrophilic polyethylene glycol (PEG3) linker, and a reactive azide group. The Cy3 dye provides a bright and stable fluorescent signal in the orange-red region of the visible spectrum, making it readily detectable by standard fluorescence microscopy. The PEG3 linker enhances water solubility and minimizes non-specific binding, thereby improving the signal-to-noise ratio in imaging experiments. The azide moiety allows for covalent attachment to biomolecules containing a compatible reactive group, such as an alkyne, through a highly efficient and specific "click chemistry" reaction.[1][2]
These application notes provide a detailed protocol for labeling and imaging of alkyne-modified proteins in mammalian cells using this compound.
Principle of the Method
The experimental approach involves two key steps:
-
Metabolic Labeling: Cells are cultured in the presence of an amino acid analog containing an alkyne group, such as L-azidohomoalanine (AHA) or homopropargylglycine (HPG), which is incorporated into newly synthesized proteins.[3]
-
Click Chemistry Ligation: The alkyne-modified proteins are then specifically labeled with this compound. This reaction, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable triazole linkage, covalently attaching the Cy3 fluorophore to the target proteins.[1][4] The labeled proteins can then be visualized by fluorescence microscopy.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₂ClN₅O₃ | [5] |
| Molecular Weight | 580.16 g/mol | [5] |
| Excitation Maximum | 555 nm | [2] |
| Emission Maximum | 570 nm | [2] |
| Extinction Coefficient | 150,000 cm⁻¹M⁻¹ | [2] |
| Solubility | DMSO, DMF, DCM | [2] |
Table 2: Recommended Reagent Concentrations for Cell Labeling
| Reagent | Stock Concentration | Working Concentration |
| L-homopropargylglycine (HPG) | 50 mM in DMSO | 50 µM in culture medium |
| This compound | 5 mM in DMSO | 5-25 µM in buffer |
| Copper(II) Sulfate (CuSO₄) | 100 mM in dH₂O | 1 mM in buffer |
| Tris(2-carboxyethyl)phosphine (TCEP) | 100 mM in dH₂O | 1 mM in buffer |
| Tris(benzyltriazolylmethyl)amine (TBTA) | 10 mM in DMSO | 100 µM in buffer |
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with HPG
This protocol describes the incorporation of the alkyne-containing amino acid analog, HPG, into newly synthesized proteins in mammalian cells.
Materials:
-
Mammalian cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free medium
-
L-homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells on glass-bottom dishes or coverslips at an appropriate density and allow them to adhere overnight.
-
Wash the cells twice with warm PBS.
-
Replace the complete medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.
-
Replace the medium with methionine-free medium supplemented with 50 µM HPG.
-
Incubate the cells for 4-24 hours under normal growth conditions (37°C, 5% CO₂). The optimal incubation time will depend on the protein of interest and the cell type.
-
Proceed to the cell fixation and click chemistry labeling protocol.
Protocol 2: Cell Fixation and Click Chemistry Labeling
This protocol details the fixation of cells and the subsequent fluorescent labeling of HPG-containing proteins with this compound.
Materials:
-
HPG-labeled cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for intracellular targets)
-
PBS
-
Click Reaction Buffer (100 mM Tris-HCl, pH 8.5)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: a. Wash the HPG-labeled cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): a. Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.
-
Click Chemistry Reaction: a. Prepare the Click Reaction Cocktail immediately before use. For a 1 mL reaction volume, add the components in the following order:
- 875 µL of Click Reaction Buffer
- 5 µL of 5 mM this compound (final concentration: 25 µM)
- 10 µL of 100 mM CuSO₄ (final concentration: 1 mM)
- 10 µL of 100 mM TCEP (final concentration: 1 mM)
- 100 µL of 1 mM TBTA (final concentration: 100 µM) b. Vortex the cocktail to mix thoroughly. c. Remove the PBS from the cells and add the Click Reaction Cocktail. d. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Counterstaining: a. Remove the reaction cocktail and wash the cells three times with PBS for 5 minutes each. b. If desired, incubate with a nuclear stain (e.g., DAPI) according to the manufacturer's instructions. c. Wash the cells twice with PBS.
-
Mounting: a. Mount the coverslips onto microscope slides using an appropriate mounting medium. b. Allow the mounting medium to cure. c. The slides are now ready for fluorescence imaging.
Visualization
Imaging Parameters
-
Microscope: A standard widefield fluorescence microscope or a confocal microscope equipped with appropriate filter sets for Cy3 and any other fluorophores used.
-
Excitation: ~550 nm
-
Emission: ~570 nm
-
Objective: Use an objective appropriate for the desired level of magnification and resolution (e.g., 40x or 63x oil immersion).
Mandatory Visualizations
Caption: Experimental workflow for cell imaging.
Caption: Click chemistry signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2107273-16-3 | BroadPharm [broadpharm.com]
- 3. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing visible fluorogenic ‘click-on’ dyes for cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for N-methyl-N'-(azide-PEG3)-Cy3 in Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-(azide-PEG3)-Cy3 is a fluorescent labeling reagent that combines the bright and photostable properties of the Cyanine3 (Cy3) dye with the specific reactivity of an azide group, facilitated by a hydrophilic polyethylene glycol (PEG) linker.[1][2][3] This reagent is designed for bio-orthogonal labeling through "click chemistry," a highly efficient and specific reaction between an azide and an alkyne.[4][5][6] In the context of immunofluorescence (IF), this allows for the precise attachment of the bright orange-fluorescent Cy3 dye to a target molecule that has been metabolically, enzymatically, or chemically engineered to contain an alkyne group.
This approach offers an alternative to traditional immunofluorescence methods that rely on dye-conjugated antibodies. By separating the antibody detection from the fluorescent labeling step, it can enhance signal-to-noise ratios and provide greater flexibility in experimental design. The PEG3 linker enhances the water solubility of the molecule, which is advantageous for working in aqueous biological buffers.[1][2][3]
Physicochemical and Spectroscopic Properties
The quantitative properties of this compound are crucial for designing fluorescence microscopy experiments, including the selection of appropriate laser lines and filter sets.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~555 nm | [1][2][3] |
| Emission Maximum (λem) | ~570 nm | [1][2][3] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [1][3] |
| Molecular Weight | ~580.2 g/mol | [3][7][8] |
| Quantum Yield | ~0.15 - 0.24 | [9] |
| Recommended Laser Line | 532 nm or 555 nm | [10][11] |
| Recommended Filter Set | TRITC (tetramethylrhodamine) or equivalent | [9][10] |
| Solubility | DMSO, DMF, DCM; low solubility in water | [3] |
Core Applications in Immunofluorescence
The primary application of this compound in immunofluorescence is for the detection of alkyne-modified biomolecules in fixed and permeabilized cells or tissues. This is typically achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][5] This method is particularly useful for:
-
Visualizing post-translational modifications: Detecting glycosylated proteins by feeding cells with alkyne-modified sugars.
-
Tracking protein synthesis: Incorporating alkyne-bearing amino acid analogs (e.g., O-propargyl-puromycin) into newly synthesized proteins.
-
Multi-target detection: Using orthogonal click chemistry handles to label different targets with distinct fluorophores.
Experimental Workflow and Protocols
The following section details a generalized protocol for indirect immunofluorescence staining using an alkyne-modified secondary antibody followed by a click chemistry reaction with this compound.
Experimental Workflow Diagram
Caption: Workflow for immunofluorescence using click chemistry.
Detailed Protocol: Click-iT™ Immunofluorescence
This protocol is a representative example and may require optimization for specific cell types, antigens, and antibodies.
Materials Required:
-
This compound
-
Alkyne-modified secondary antibody
-
Primary antibody specific to the target of interest
-
Cells cultured on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton™ X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Click-iT™ reaction buffer kit (or individual components: copper (II) sulfate (CuSO₄), reducing agent like sodium ascorbate)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Preparation and Fixation:
-
Wash cells gently twice with ice-cold PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the fixed cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 30-60 minutes at room temperature.
-
-
Antibody Incubations:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash three times with PBS for 5 minutes each.
-
Dilute the alkyne-modified secondary antibody in the blocking buffer.
-
Incubate with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each.
-
-
Click Chemistry Reaction:
-
Important: Prepare the click reaction cocktail immediately before use.
-
Prepare a 1-10 µM working solution of this compound in PBS or a suitable buffer.
-
To this solution, add the copper catalyst and a reducing agent (e.g., final concentrations of 1 mM CuSO₄ and 10 mM sodium ascorbate).
-
Remove the PBS from the coverslips and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each.
-
-
Counterstaining and Mounting:
-
(Optional) Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the samples using a fluorescence microscope equipped with a suitable laser line (e.g., 532 nm) and emission filter (e.g., TRITC filter set).[10]
-
Click Chemistry Reaction Mechanism
The core of this labeling technique is the copper(I)-catalyzed cycloaddition reaction.
Caption: Azide-Alkyne Cycloaddition (Click Chemistry).
Advantages and Considerations
Advantages:
-
High Specificity: The azide-alkyne reaction is bio-orthogonal, meaning it does not interfere with native biological functional groups, leading to low background staining.
-
High Efficiency: The click reaction is fast and high-yielding, resulting in bright signals.
-
Flexibility: Allows for a modular approach where different azide-fluorophores can be used with the same alkyne-modified antibody.
-
Small Size of the Tag: The azide and alkyne groups are small and unlikely to interfere with antibody function.
Considerations:
-
Copper Cytotoxicity: The copper catalyst can be toxic to live cells. For live-cell imaging applications, copper-free click chemistry using strained alkynes (e.g., DBCO) is recommended.[4]
-
Reagent Permeability: Ensure that all components of the click reaction cocktail can efficiently access the target antigen within the fixed and permeabilized sample.
-
Optimization: The concentrations of antibodies, azide-dye, and click reaction components may need to be optimized for each specific experimental setup to achieve the best signal-to-noise ratio.
References
- 1. N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | BroadPharm [broadpharm.com]
- 2. tebubio.com [tebubio.com]
- 3. This compound, 2107273-16-3 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. interchim.fr [interchim.fr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N-methyl-N'-(azide-PEG3)-Cy3_2107273-16-3_新研博美 [xinyanbm.com]
- 8. This compound | CAS:2107273-16-3 | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Cy3 Dye | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols: Conjugation of N-methyl-N'-(azide-PEG3)-Cy3 to Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the covalent conjugation of the fluorescent dye N-methyl-N'-(azide-PEG3)-Cy3 to a biomolecule of interest. This compound is a bright and photostable cyanine dye functionalized with an azide group via a flexible polyethylene glycol (PEG) linker.[1] This azide moiety allows for highly specific and efficient covalent attachment to biomolecules using "click chemistry," a set of bioorthogonal reactions that proceed with high yield and specificity in mild, aqueous conditions.[2][3]
The primary methods for conjugating this azide-containing dye are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] The choice between these two methods depends on the nature of the biomolecule and the experimental context, particularly the tolerance for a copper catalyst.[4]
This application note will guide the user through:
-
Modification of the target biomolecule to introduce a reactive alkyne or strained alkyne group.
-
Step-by-step protocols for performing the CuAAC and SPAAC conjugation reactions.
-
Purification and characterization of the resulting fluorescently labeled biomolecule.
Principle of Conjugation
The conjugation of this compound to a biomolecule is a two-step process. First, the biomolecule must be functionalized with a group that is complementary to the azide on the dye. For CuAAC, this is a terminal alkyne. For SPAAC, a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), is required.[6]
Once the biomolecule is "alkyne-functionalized," it is reacted with the azide-containing Cy3 dye. This reaction forms a stable triazole linkage, covalently attaching the fluorescent label to the biomolecule.[3][7]
Experimental Workflow
The overall workflow for the conjugation process is depicted below:
Protocols
Part 1: Modification of Biomolecule with an Alkyne Group
Before conjugation with the azide-containing dye, the biomolecule must be modified to present an alkyne or strained alkyne group. The choice of modification reagent depends on the available functional groups on the biomolecule, most commonly primary amines (e.g., lysine residues) or thiols (e.g., cysteine residues).
Table 1: Reagents for Introducing Alkyne Groups onto Biomolecules
| Target Functional Group | Modification Reagent Example | Reactive Group on Reagent | Resulting Biomolecule Functionality |
| Primary Amine (-NH₂) | NHS-alkyne, NHS-DBCO | N-hydroxysuccinimide ester | Alkyne or Strained Alkyne |
| Thiol (-SH) | Maleimide-alkyne, Maleimide-DBCO | Maleimide | Alkyne or Strained Alkyne |
Protocol 1A: Amine Modification using NHS-Alkyne/DBCO
This protocol is suitable for proteins, antibodies, and other biomolecules with accessible primary amine groups.[1][8]
Materials:
-
Biomolecule in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-alkyne or NHS-DBCO
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the biomolecule: Ensure the biomolecule is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing Tris or glycine will compete with the reaction and should be avoided.[9][10]
-
Prepare the NHS-alkyne/DBCO solution: Immediately before use, dissolve the NHS-alkyne or NHS-DBCO reagent in a small amount of anhydrous DMF or DMSO to a concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the NHS-alkyne/DBCO solution to the biomolecule solution. The exact molar ratio may need to be optimized.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
-
Purification: Remove excess, unreacted NHS-alkyne/DBCO by passing the reaction mixture through a desalting column equilibrated with the desired buffer for the subsequent click chemistry reaction.
Protocol 1B: Thiol Modification using Maleimide-Alkyne/DBCO
This protocol is for biomolecules with accessible thiol groups, such as those from cysteine residues.
Materials:
-
Biomolecule in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP or DTT) (optional)
-
Maleimide-alkyne or Maleimide-DBCO
-
Anhydrous DMF or DMSO
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Reduce disulfide bonds (optional): If the thiol groups are involved in disulfide bonds, they must first be reduced. Incubate the biomolecule with a 10-fold molar excess of TCEP for 30 minutes at room temperature. If using DTT, it must be removed prior to the addition of the maleimide reagent.
-
Prepare the biomolecule: Ensure the biomolecule is at a concentration of 1-10 mg/mL in a thiol-free buffer at pH 6.5-7.5.
-
Prepare the Maleimide-alkyne/DBCO solution: Immediately before use, dissolve the maleimide-alkyne or maleimide-DBCO reagent in a small amount of anhydrous DMF or DMSO to a concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the maleimide-alkyne/DBCO solution to the biomolecule solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove excess, unreacted maleimide reagent using a desalting column.
Part 2: Click Chemistry Conjugation
Once the biomolecule is functionalized with an alkyne or strained alkyne, it can be conjugated to this compound.
Protocol 2A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a highly efficient reaction but requires a copper(I) catalyst, which can be cytotoxic.[11]
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 100 mM in water or DMSO/water)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare reagents: Bring all reagents to room temperature. Prepare a fresh solution of sodium ascorbate.
-
Reaction setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule (final concentration 1-10 µM) and this compound (1.5 to 5-fold molar excess over the biomolecule).
-
Add ligand and copper: Add the copper-chelating ligand to the reaction mixture to a final concentration of 1 mM. Then, add the CuSO₄ solution to a final concentration of 0.5 mM.
-
Initiate the reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) catalyst.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Proceed immediately to purification (Part 3).
Protocol 2B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This reaction is copper-free and ideal for applications where copper cytotoxicity is a concern, such as in living cells.[4]
Materials:
-
Strained alkyne (e.g., DBCO)-modified biomolecule
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction setup: In a microcentrifuge tube, combine the DBCO-modified biomolecule (final concentration 1-10 µM) and this compound (1.5 to 5-fold molar excess over the biomolecule) in the reaction buffer.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light. The reaction proceeds spontaneously without a catalyst.
-
Purification: Proceed to purification (Part 3).
Part 3: Purification of the Cy3-Labeled Biomolecule
Purification is essential to remove unreacted dye, which can interfere with downstream applications. Size-exclusion chromatography (SEC) is the most common method.[12]
Protocol 3A: Purification using Size-Exclusion Chromatography
Materials:
-
Crude conjugation reaction mixture
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Elution buffer (e.g., PBS, pH 7.4)
Procedure:
-
Equilibrate the column: Equilibrate the SEC column with at least 5 column volumes of the elution buffer.
-
Load the sample: Carefully load the entire reaction mixture onto the column.
-
Elute and collect fractions: Begin elution with the elution buffer. The Cy3-labeled biomolecule will be visible as a colored band that elutes first. The smaller, unreacted Cy3 dye will elute later.
-
Collect the labeled biomolecule: Collect the fractions corresponding to the first colored band.
-
Concentrate the sample (optional): If necessary, concentrate the purified, labeled biomolecule using a centrifugal filter device.
Part 4: Characterization of the Cy3-Conjugate
The degree of labeling (DOL), which is the average number of dye molecules per biomolecule, can be determined spectrophotometrically.
Procedure:
-
Measure absorbance: Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of Cy3 (~552 nm).
-
Calculate concentrations:
-
Concentration of biomolecule (M) = [A₂₈₀ - (A₅₅₂ × CF)] / ε_biomolecule
-
Concentration of Cy3 (M) = A₅₅₂ / ε_Cy3
-
-
Calculate DOL:
-
DOL = (Concentration of Cy3) / (Concentration of biomolecule)
-
Table 2: Spectroscopic Properties and Correction Factor
| Parameter | Value |
| ε_biomolecule at 280 nm | Varies depending on the biomolecule |
| ε_Cy3 at ~552 nm | ~150,000 M⁻¹cm⁻¹ |
| Correction Factor (CF) at 280 nm | ~0.08 |
Note: The correction factor accounts for the absorbance of the Cy3 dye at 280 nm.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling | - Inefficient alkyne modification- Insufficient molar excess of dye- Inactive catalyst (CuAAC) | - Optimize the alkyne modification step- Increase the molar ratio of the Cy3 dye- Use freshly prepared sodium ascorbate for CuAAC |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF)- Over-labeling | - Keep the volume of organic solvent to <10% of the total reaction volume- Reduce the molar excess of the labeling reagent |
| High Background Signal | - Incomplete removal of free dye | - Repeat the purification step or use a longer SEC column |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful conjugation of this compound to a variety of biomolecules. By carefully selecting the appropriate modification and click chemistry strategy, researchers can generate high-quality fluorescently labeled biomolecules for a wide range of applications in biological research and drug development.
References
- 1. interchim.fr [interchim.fr]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 8. glenresearch.com [glenresearch.com]
- 9. assaygenie.com [assaygenie.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for In Situ Labeling with N-methyl-N'-(azide-PEG3)-Cy3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental workflow for the in situ labeling of biomolecules using N-methyl-N'-(azide-PEG3)-Cy3. This orange-fluorescent dye is a versatile tool for visualizing and tracking molecules in live or fixed cells. It incorporates a Cy3 fluorophore, known for its brightness and photostability, linked to an azide group via a hydrophilic PEG3 spacer. The azide group enables covalent attachment to alkyne-modified biomolecules through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These bioorthogonal reactions are highly specific and efficient, allowing for precise labeling in complex biological environments.
A primary application for this probe is the visualization of metabolically labeled biomolecules. For instance, cells can be cultured with an unnatural sugar analog containing an alkyne group. This alkyne-sugar is incorporated into glycoproteins by the cell's metabolic machinery. The subsequent reaction with this compound allows for the fluorescent labeling of these newly synthesized glycoproteins. This approach can be used to study dynamic processes such as protein trafficking and glycosylation, which are crucial in various signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key regulator of cell proliferation and a major target in cancer therapy.
Product Information
| Property | Value |
| Product Name | This compound |
| Molecular Formula | C₃₂H₄₂ClN₅O₃ |
| Molecular Weight | 580.2 g/mol |
| Excitation Maximum | ~555 nm[1] |
| Emission Maximum | ~570 nm[1] |
| Reactive Group | Azide |
| Reactive To | Alkynes (terminal and strained) |
| Storage | Store at -20°C, protected from light |
Experimental Workflow Overview
The general workflow for in situ labeling involves two main stages:
-
Metabolic Labeling: Introduction of an alkyne-modified metabolic precursor into cells. This precursor is incorporated into a specific class of biomolecules (e.g., glycoproteins, proteins, or nucleic acids).
-
Click Chemistry Reaction: Covalent attachment of this compound to the alkyne-modified biomolecules via either CuAAC or SPAAC.
Application Example: Visualizing Glycoproteins in the Context of EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein whose signaling pathway plays a critical role in cell growth and proliferation. Dysregulation of the EGFR pathway is a hallmark of many cancers. Visualizing changes in EGFR glycosylation or the localization of EGFR and its downstream effectors can provide valuable insights into disease progression and drug response.
References
Troubleshooting & Optimization
How to improve low labeling efficiency with N-methyl-N'-(azide-PEG3)-Cy3
Welcome to the technical support center for N-methyl-N'-(azide-PEG3)-Cy3. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and improve the efficiency of their labeling experiments with this fluorescent click chemistry reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent labeling reagent used in bioorthogonal chemistry.[1][2][3] It consists of three key components:
-
An azide group (-N3): This functional group enables the molecule to participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1]
-
A Cy3 dye: A bright, orange-fluorescent dye with an excitation maximum around 550 nm and an emission maximum around 570 nm, allowing for visualization and tracking of labeled biomolecules.[4][5]
-
A PEG3 linker: A short, hydrophilic polyethylene glycol spacer that increases the solubility of the molecule in aqueous buffers.[2][3]
This reagent is primarily used to fluorescently label biomolecules (like proteins, nucleic acids, or small molecules) that have been modified to contain an alkyne group.[1][6]
Q2: What is the reaction mechanism for labeling with this compound?
The labeling reaction is based on azide-alkyne cycloaddition, a type of "click chemistry".[1][7] There are two main approaches:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, the azide group of this compound reacts with a terminal alkyne on the target biomolecule to form a stable triazole linkage.[1][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method does not require a copper catalyst. Instead, it uses a strained cyclooctyne (like DBCO or BCN) on the target biomolecule, which readily reacts with the azide group.[1][6] This is often preferred for live-cell imaging due to the toxicity of copper.[6]
Q3: What are the storage and handling recommendations for this compound?
For optimal performance and stability, this compound should be stored at -20°C and protected from light.[2][9] It is recommended to prepare solutions fresh for each experiment. If you need to store the reagent in solution, use an anhydrous organic solvent like DMSO or DMF and store at -20°C for a short period.[2][9] Avoid repeated freeze-thaw cycles.[10]
Troubleshooting Guide: Low Labeling Efficiency
Low labeling efficiency is a common challenge in bioconjugation. The following guide addresses potential causes and solutions specifically for experiments using this compound.
Problem 1: Low or No Fluorescent Signal
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inefficient Click Chemistry Reaction | - Optimize Catalyst (for CuAAC): Ensure you are using a fresh, high-quality copper(I) source and a copper ligand (e.g., TBTA) to stabilize the catalyst and improve reaction efficiency. - Check Reagent Concentrations: Increase the molar excess of the this compound reagent. A 10- to 50-fold molar excess over the alkyne-modified biomolecule is a good starting point. - Optimize Reaction Time and Temperature: While click chemistry is generally fast, extending the reaction time (e.g., 1-4 hours at room temperature, or overnight at 4°C) may improve yields.[11] - Ensure Purity of Biomolecule: Impurities in your alkyne-modified biomolecule can interfere with the reaction. Purify your sample before labeling. |
| Degradation of this compound | - Use Fresh Reagent: Prepare the dye solution immediately before use. Do not store it in aqueous solutions. - Proper Storage: Ensure the stock reagent has been stored correctly at -20°C and protected from light. |
| Issues with the Alkyne-Modified Biomolecule | - Confirm Alkyne Incorporation: Verify that your biomolecule has been successfully modified with an alkyne group. Use a control reaction or an analytical technique like mass spectrometry. - Accessibility of the Alkyne Group: The alkyne group must be accessible for the reaction to occur. Steric hindrance can prevent efficient labeling. Consider using a longer PEG linker on your alkyne modification if accessibility is an issue. |
| Fluorescence Quenching | - High Degree of Labeling: Attaching too many Cy3 molecules in close proximity can lead to self-quenching, resulting in a lower-than-expected fluorescent signal.[12][13] Try reducing the molar excess of the labeling reagent. - Environmental Effects: The microenvironment around the conjugated dye can affect its fluorescence.[13] This is an inherent property of the labeled molecule. |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Troubleshooting Steps & Recommendations |
| Excess Unreacted Dye | - Purify the Conjugate: After the labeling reaction, it is crucial to remove any unreacted this compound. Use appropriate purification methods such as gel filtration, dialysis, or spin concentrators.[10][11] |
| Non-Specific Binding of the Dye | - Hydrophobic Interactions: The Cy3 dye can sometimes bind non-specifically to proteins or other biomolecules through hydrophobic interactions. Include a non-ionic detergent (e.g., Tween-20) in your washing buffers to reduce non-specific binding. - Blocking: If labeling in a complex system like cell lysates or on fixed cells, use a blocking agent (e.g., BSA) to saturate non-specific binding sites before adding the labeled molecule. |
Experimental Protocols
General Protocol for CuAAC Labeling of a Protein
-
Prepare Your Biomolecule: Dissolve your alkyne-modified protein in an amine-free buffer (e.g., phosphate buffer, HEPES) to your desired concentration (e.g., 1-10 mg/mL).
-
Prepare Reagent Stocks:
-
This compound: Dissolve in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Copper(II) Sulfate: Prepare a 50 mM stock solution in water.
-
Copper Ligand (e.g., TBTA): Prepare a 50 mM stock solution in DMSO.
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a 100 mM stock solution in water immediately before use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine your alkyne-modified protein, the this compound solution (at the desired molar excess), the copper ligand, and the copper(II) sulfate.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of each component should be optimized, but a common starting point is 1 mM copper(II) sulfate, 5 mM ligand, and 10 mM sodium ascorbate.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification: Remove the excess dye and reaction components by running the sample through a desalting column or by dialysis.
Data Presentation
Table 1: Troubleshooting Summary for Low Labeling Efficiency
| Symptom | Possible Cause | Recommended Action |
| Low/No Fluorescence | Inefficient Click Reaction | Optimize catalyst, reagent concentrations, and reaction time/temperature. |
| Reagent Degradation | Use fresh, properly stored this compound. | |
| Inaccessible Alkyne Group | Confirm alkyne incorporation; consider a longer linker. | |
| Fluorescence Quenching | Reduce the molar excess of the labeling reagent. | |
| High Background | Excess Unreacted Dye | Purify the conjugate thoroughly after labeling. |
| Non-Specific Binding | Add a non-ionic detergent to washing buffers; use a blocking agent. |
Visualizations
Caption: A typical experimental workflow for labeling a biomolecule using CuAAC.
Caption: A logical workflow for troubleshooting low labeling efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2107273-16-3 | BroadPharm [broadpharm.com]
- 3. tebubio.com [tebubio.com]
- 4. lifetein.com [lifetein.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. interchim.fr [interchim.fr]
- 9. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 标记化学支持 – 问题排查 | Thermo Fisher Scientific - CN [thermofisher.cn]
Technical Support Center: Reducing Non-Specific Binding of N-methyl-N'-(azide-PEG3)-Cy3 in Cells
Welcome to the technical support center for N-methyl-N'-(azide-PEG3)-Cy3. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding of this fluorescent probe in cellular labeling experiments, particularly those involving click chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound?
A1: Non-specific binding of this compound can stem from several factors. The Cy3 dye itself can engage in hydrophobic and electrostatic interactions with cellular components.[1] Additionally, at high concentrations, the probe can form aggregates that are more prone to non-specific binding.[1] Insufficient blocking of reactive sites within the cell and inadequate washing after the labeling step are also major contributors to high background fluorescence.[1] In the context of copper-catalyzed click chemistry (CuAAC), residual copper ions can also contribute to non-specific fluorescence.
Q2: How does the azide-PEG3 linker influence non-specific binding?
A2: The polyethylene glycol (PEG) linker is incorporated to create a hydrophilic shield around the Cy3 dye. This helps to reduce non-specific hydrophobic interactions by preventing the dye from making close contact with cellular surfaces and proteins.[1] The azide group is generally considered bio-orthogonal, meaning it should not react non-specifically with native cellular components, thus minimizing off-target covalent attachment.[2][3]
Q3: Can the click chemistry reaction itself contribute to background signal?
A3: Yes, several aspects of the click chemistry reaction can lead to increased background. Impure reagents, particularly the fluorescent azide probe, can be a source of non-specific signal.[4] Side reactions, such as the interaction of alkynes with thiols in proteins, have been reported, although this is more of a concern in strain-promoted click chemistry.[5] For CuAAC, insufficient amounts of a copper-chelating ligand can lead to copper-mediated fluorescence.[4]
Q4: I'm observing high background fluorescence in my negative control cells (not treated with the alkyne-modified molecule). What is the likely cause?
A4: High background in a negative control where the click reaction partner is absent strongly suggests that the this compound probe itself is binding non-specifically to cellular components. This could be due to the probe concentration being too high, inadequate blocking, or insufficient washing.[4]
Q5: Will adding a surfactant to my buffers help reduce non-specific binding?
A5: Adding a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your washing buffers can be beneficial.[6] These detergents help to disrupt weak, non-specific hydrophobic interactions, thereby aiding in the removal of unbound fluorescent probes.[6] However, it's important to optimize the concentration, as high levels of detergent can potentially disrupt cell membranes or interfere with specific signals.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with non-specific binding of this compound.
Caption: A step-by-step logical diagram for troubleshooting non-specific binding.
Data on Blocking Agent Effectiveness
While data for this compound is not specifically available, the following table summarizes a quantitative comparison of various blocking agents in an ELISA format, which can provide a useful starting point for immunofluorescence and other cellular imaging applications. The effectiveness of a blocking agent is highly dependent on the specific application and cell type, so empirical testing is always recommended.
| Blocking Agent | Concentration Range Tested | Efficacy in Pre-treatment | Efficacy in Simultaneous Incubation | Key Considerations |
| Instantized Dry Milk | 0.001 - 10 mg/mL | >90% inhibition at low concentrations | >90% inhibition at low concentrations | Cost-effective and highly effective. Not recommended for detecting phosphoproteins or when using avidin-biotin systems.[7][8] |
| Casein | 0.001 - 10 mg/mL | >90% inhibition at low concentrations | >90% inhibition at low concentrations | Very effective, similar to dry milk.[5][7] |
| Bovine Serum Albumin (BSA) | 0.001 - 10 mg/mL | Moderately effective | Moderately effective | A common choice, but may be less effective than milk or casein in some cases.[7][8] Can fluoresce, which might be a concern in fluorescence applications.[6] |
| Fish Skin Gelatin | 0.001 - 10 mg/mL | More effective than porcine gelatin | More effective than porcine gelatin | Remains fluid at 4°C. |
| Porcine Skin Gelatin (hydrolyzed) | 0.001 - 10 mg/mL | Poor efficacy | Did not reach >90% inhibition | Least effective in this comparison.[7] |
Experimental Protocols
Protocol 1: General Method for Reducing Non-Specific Binding in Cellular Click Chemistry (CuAAC)
This protocol provides a general workflow for labeling alkyne-modified molecules in fixed and permeabilized cells with this compound, with an emphasis on minimizing background signal.
1. Cell Culture, Fixation, and Permeabilization:
-
Culture cells on coverslips to the desired confluency.
-
Wash cells twice with Phosphate-Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
2. Blocking:
-
Prepare a blocking buffer of 3% Bovine Serum Albumin (BSA) in PBS.
-
Incubate the coverslips in the blocking buffer for 1 hour at room temperature.
3. Click Chemistry Reaction:
-
Note: Prepare the click reaction cocktail immediately before use and add components in the specified order.
-
For a 200 µL reaction volume per coverslip:
-
138 µL PBS
-
4 µL this compound (from a 1 mM stock in DMSO, final concentration ~20 µM). Optimization may be required (e.g., titrate from 2-40 µM).[9]
-
20 µL Copper (II) Sulfate (from a 20 mM stock, final concentration 2 mM).
-
20 µL THPTA ligand (from a 100 mM stock, final concentration 10 mM).
-
18 µL Sodium Ascorbate (freshly prepared 300 mM stock, final concentration ~27 mM).
-
-
Aspirate the blocking buffer from the coverslips.
-
Add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
4. Washing:
-
Remove the click reaction cocktail.
-
Wash the coverslips three times with PBS containing 0.1% Tween-20 for 5 minutes each on a shaker.
-
Perform a final wash with PBS for 5 minutes.
5. Counterstaining and Mounting:
-
(Optional) Counterstain nuclei with DAPI or Hoechst stain.
-
Mount the coverslips on microscope slides using an anti-fade mounting medium.
Caption: Experimental workflow for cellular click chemistry labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Optimization of Alcian blue pH 1.0 histo-staining protocols to match mass spectrometric quantification of sulfomucins and circumvent false positive results due to sialomucins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 9. vectorlabs.com [vectorlabs.com]
Technical Support Center: Troubleshooting High Background Fluorescence with Cy3 Azide Dyes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background fluorescence when using Cy3 azide dyes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence when using Cy3 azide dyes in click chemistry?
High background fluorescence in Cy3 azide-based click chemistry experiments can stem from several sources. The most common culprits include:
-
Non-specific binding of the Cy3 azide probe: The dye may adhere to cellular components or surfaces that do not contain the target alkyne group.[1][2][3] Hydrophobic and electrostatic interactions are often implicated.[3]
-
Excess unbound Cy3 azide: Insufficient removal of the fluorescent probe after the click reaction is a major contributor to high background.[1][2]
-
Copper(I)-mediated fluorescence: The copper catalyst used in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can sometimes generate fluorescence artifacts.[2][4]
-
Sample autofluorescence: Many biological specimens naturally fluoresce, which can be mistaken for specific signal.[5][6][7] This is particularly prominent at shorter wavelengths.[6]
-
Impure reagents: Contaminated or degraded reagents, especially the Cy3 azide probe or sodium ascorbate, can lead to increased background.[2]
-
Probe aggregation: At high concentrations, fluorescent dyes can form aggregates that bind non-specifically.[3]
Q2: How can I determine the source of the high background in my experiment?
A systematic approach with proper controls is essential for diagnosing the source of high background.[5]
-
Unstained Control: Image a sample that has gone through all the experimental steps (fixation, permeabilization, etc.) but has not been incubated with the Cy3 azide probe. This will reveal the level of natural autofluorescence in your sample.[5]
-
"No Click" Control (No Copper): Prepare a sample and incubate it with the Cy3 azide probe but omit the copper catalyst. This will help determine the extent of non-specific binding of the dye itself, independent of the click reaction.
-
Secondary Antibody Only Control (for immunofluorescence): If using an antibody-based detection method, a control with only the fluorescently labeled secondary antibody will identify non-specific binding of the secondary antibody.[8]
Q3: Are there alternative dyes to Cy3 that might produce lower background?
Yes, several alternatives to Cy3 are available and may offer improved performance in terms of brightness, photostability, and lower background.
-
Alexa Fluor™ 555: This dye is spectrally similar to Cy3 but is generally more fluorescent and photostable, leading to better signal-to-noise ratios.[9][10]
-
Sulfo-Cy3 Azide: The sulfonated version of Cy3 azide is more hydrophilic, which reduces non-specific, hydrophobic interactions and can significantly lower background fluorescence.[11][12]
-
DyLight™ 549: This dye is another alternative with spectral properties similar to Cy3.[13]
Troubleshooting Guides
High background fluorescence can obscure your specific signal and compromise data quality. The following guides provide a systematic approach to troubleshooting common issues.
Guide 1: Non-Specific Binding of Cy3 Azide
Non-specific binding is a frequent cause of high background. The following steps can help mitigate this issue.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Probe concentration too high | Titrate the Cy3 azide concentration. Start with a lower concentration (e.g., 1-5 µM) and incrementally increase it to find the optimal balance between signal and background.[2][6][11] | Reduced background with sufficient specific signal. |
| Insufficient blocking | Incorporate a blocking step before adding the Cy3 azide. Use a common blocking agent like Bovine Serum Albumin (BSA) (e.g., 1-3% in your buffer) to saturate non-specific binding sites.[2][14] | A significant decrease in background fluorescence. |
| Inadequate washing | Increase the number and duration of wash steps after the click reaction.[1][2] Using a mild detergent like Tween-20 (0.05-0.1%) in your wash buffer can also help remove unbound probe.[8] | Cleaner background with minimal loss of specific signal. |
| Hydrophobic interactions | Use a more hydrophilic version of the dye, such as Sulfo-Cy3 azide, which is less prone to non-specific binding.[11][12] | Lower background due to reduced hydrophobic interactions. |
Guide 2: Issues with the Click Reaction Chemistry
Problems with the click reaction itself can also contribute to high background.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Copper-mediated fluorescence | Use a copper-chelating ligand like THPTA or BTTAA in a 5-10 fold excess over the copper sulfate.[2] This can stabilize the Cu(I) oxidation state and reduce non-specific fluorescence. A final wash with a copper chelator like EDTA can also help.[2] | Quenching of copper-induced background fluorescence. |
| Impure or degraded reagents | Use freshly prepared solutions, especially for sodium ascorbate, which can oxidize over time.[2][15] Ensure the purity of your Cy3 azide and alkyne-modified molecules. | Consistent and reproducible results with lower background. |
| Side reactions | If working with protein samples, be aware of potential thiol-alkyne side reactions. Increasing the concentration of the reducing agent (if one is used in your sample preparation) may help minimize this.[2][16] | A cleaner signal with less off-target labeling. |
Experimental Protocols
Protocol 1: General Method for Reducing Background in CuAAC Staining of Fixed Cells
This protocol provides a general workflow for labeling alkyne-modified biomolecules in fixed cells with Cy3 azide, with an emphasis on minimizing background.
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the components in the following order:
-
PBS (to final volume)
-
Cy3 azide (final concentration of 1-5 µM)[11]
-
Copper(II) Sulfate (CuSO₄) (final concentration of 100-200 µM)
-
Copper ligand (e.g., THPTA) (final concentration of 500 µM - 1 mM)
-
Sodium Ascorbate (final concentration of 2.5-5 mM, freshly prepared)
-
-
Remove the blocking buffer from the cells.
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash the cells three to five times with PBS containing 0.1% Tween-20 for 5 minutes each to remove unbound Cy3 azide and reaction components.[8]
-
Perform a final wash with PBS.
-
-
Counterstaining and Mounting (Optional):
-
If desired, counterstain nuclei with a DNA stain like DAPI.
-
Mount the coverslip onto a microscope slide with an appropriate mounting medium.
-
-
Imaging:
-
Image the sample using appropriate filter sets for Cy3 and any other fluorophores used.
-
Visualizations
Caption: A logical workflow for diagnosing and troubleshooting high background fluorescence.
Caption: A streamlined experimental workflow for Cy3 azide click chemistry staining.
References
- 1. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 10. chem.uci.edu [chem.uci.edu]
- 11. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cy3-alkyne.com [cy3-alkyne.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. interchim.fr [interchim.fr]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing N-methyl-N'-(azide-PEG3)-Cy3 Click Chemistry
Welcome to the technical support center for optimizing your click chemistry reactions with N-methyl-N'-(azide-PEG3)-Cy3. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What type of click chemistry can I perform with this compound?
A1: this compound is a versatile reagent that can be used in two main types of click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common type of click chemistry and involves the use of a copper(I) catalyst to ligate the azide group on the Cy3 reagent to a terminal alkyne on your molecule of interest.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method. It involves the reaction of the azide group with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), on your target molecule.
Q2: Which type of click chemistry should I choose?
A2: The choice between CuAAC and SPAAC depends on your specific application.
-
CuAAC is generally faster and uses readily available terminal alkynes. However, the copper catalyst can be toxic to living cells and may need to be removed from the final product.[1]
-
SPAAC is ideal for applications involving live cells or in vivo studies where copper toxicity is a concern. The reactions are bio-orthogonal but may be slower than CuAAC.
Q3: What are the excitation and emission maxima for Cy3?
A3: The Cy3 fluorophore has an excitation maximum of approximately 555 nm and an emission maximum of around 570 nm.
Q4: How should I store this compound?
A4: It is recommended to store the reagent at -20°C, protected from light and moisture. Once dissolved, aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Low or No Product Yield
Q5: I am seeing very low or no fluorescence, indicating a poor reaction yield. What are the possible causes?
A5: Low yield in click chemistry reactions is a common issue with several potential causes:
-
Reagent Quality:
-
Degradation of Sodium Ascorbate: If you are performing a CuAAC reaction, the sodium ascorbate solution should be freshly prepared. A brownish color indicates oxidation, rendering it ineffective at reducing Cu(II) to the active Cu(I) state.[2]
-
Azide/Alkyne Integrity: Ensure your this compound and your alkyne-modified molecule have not degraded.
-
-
Catalyst Inactivity (CuAAC):
-
Oxidation of Copper(I): The active catalyst is Cu(I). Oxygen in the reaction mixture can oxidize it to the inactive Cu(II) state.[3]
-
Insufficient Copper: The concentration of the copper catalyst may be too low.
-
-
Suboptimal Reaction Conditions:
-
Incorrect Stoichiometry: An inappropriate ratio of azide to alkyne can lead to an incomplete reaction.
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent can significantly reduce reaction rates.[4]
-
Incorrect pH or Temperature: While click chemistry is robust, extreme pH or temperatures can affect reaction efficiency.[4]
-
-
Inhibitors:
-
Presence of Thiols: Thiols, such as in glutathione, can coordinate with the copper catalyst, inhibiting the reaction.[3]
-
Q6: How can I improve the yield of my CuAAC reaction?
A6: To improve your CuAAC reaction yield, consider the following optimization steps:
-
Optimize Reagent Concentrations:
-
Use a slight excess of the less critical component. For example, if labeling a precious protein, use an excess of the Cy3-azide.
-
Increase the catalyst concentration. You can try increasing the copper sulfate concentration.[5]
-
-
Protect the Catalyst:
-
Use a Stabilizing Ligand: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can protect the Cu(I) from oxidation and increase its solubility.[6] THPTA is particularly suitable for reactions in aqueous buffers.
-
Degas Your Solvents: Remove dissolved oxygen by bubbling an inert gas like argon or nitrogen through your reaction mixture before adding the catalyst.[5]
-
Work Under an Inert Atmosphere: For highly sensitive reactions, using a glovebox can provide the best protection against oxygen.
-
-
Optimize the Order of Reagent Addition: A recommended order is to first mix the copper sulfate and the stabilizing ligand, add this to your azide and alkyne substrates, and finally initiate the reaction by adding freshly prepared sodium ascorbate.[7]
-
Adjust the Solvent System: If solubility is an issue, consider using a co-solvent like DMSO or DMF. However, be mindful of the tolerance of your biomolecule to organic solvents.[4]
-
Control the pH: CuAAC reactions are generally effective over a wide pH range (4-12).[4] For biological samples, a pH between 7.0 and 7.5 is a good starting point.[8]
Non-Specific Labeling or High Background
Q7: I am observing non-specific labeling or high background fluorescence. How can I resolve this?
A7: Non-specific labeling can arise from several factors:
-
Excess Reagents: Unreacted this compound can lead to high background.
-
Inadequate Purification: Failure to remove all unreacted fluorescent dye and byproducts after the reaction is a common cause of high background.
-
Non-specific Binding: The Cy3 dye or the PEG linker might non-specifically associate with other components in your sample.
Q8: What are the best practices for purifying my Cy3-labeled product and reducing background?
A8: Proper purification is critical for obtaining a clean, specific signal.
-
For Proteins:
-
Size Exclusion Chromatography (SEC): This is an effective method to separate the labeled protein from smaller molecules like unreacted dye.
-
Dialysis: Dialysis can be used to remove small molecule impurities.
-
Precipitation: For oligonucleotides and DNA, precipitation with ethanol or acetone can be effective.[9][10][11]
-
-
For Labeled Cells:
-
Thorough Washing: Ensure adequate washing steps after the click reaction to remove any unbound fluorescent reagents.
-
Quantitative Data for Reaction Optimization
The following tables provide starting concentrations and conditions for optimizing your CuAAC reactions. These are general guidelines and may require further optimization for your specific application.
Table 1: Recommended Reagent Concentrations for CuAAC
| Reagent | Typical Concentration Range | Notes |
| Alkyne-modified Molecule | 10 µM - 1 mM | The limiting reagent in many bioconjugation reactions. |
| This compound | 1.2 - 10 equivalents (relative to alkyne) | An excess of the azide can help drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | The precursor to the active Cu(I) catalyst. |
| Stabilizing Ligand (e.g., THPTA) | 1 - 5 equivalents (relative to CuSO₄) | Protects the Cu(I) catalyst and can improve reaction rates. |
| Sodium Ascorbate | 5 - 50 equivalents (relative to CuSO₄) | Freshly prepared solution is crucial for efficient reduction of Cu(II). |
Table 2: General Reaction Parameters for CuAAC
| Parameter | Recommended Condition | Notes |
| Solvent | Aqueous buffer (e.g., PBS, HEPES) with co-solvents (e.g., DMSO, DMF) as needed. | The choice of solvent depends on the solubility of the reactants. For biomolecules, minimize the organic solvent concentration.[4] |
| pH | 7.0 - 8.0 | While the reaction is tolerant to a wide pH range, this is optimal for most biological molecules.[4] |
| Temperature | Room temperature (20-25°C) to 37°C | Higher temperatures can increase the reaction rate, but may not be suitable for all biomolecules. |
| Reaction Time | 30 minutes - 24 hours | Reaction progress can be monitored by techniques like fluorescence imaging, HPLC, or mass spectrometry. |
Detailed Experimental Protocols
Protocol 1: General CuAAC Labeling of a Protein
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA ligand in water.
-
Immediately before use , prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve your alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1 mg/mL.
-
Add the this compound stock solution to achieve a 5-fold molar excess over the protein.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ with 5 µL of 50 mM THPTA.
-
Add the catalyst premix to the protein-azide mixture.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the labeled protein using size-exclusion chromatography or dialysis to remove unreacted reagents.
-
Protocol 2: Fluorescent Labeling of DNA in Fixed Cells
This protocol is adapted from methods for labeling EdU-incorporated DNA and can be applied for general intracellular labeling with an alkyne-modified target.[12]
-
Cell Preparation:
-
Seed and culture cells on coverslips.
-
Introduce your alkyne-modified molecule of interest into the cells (e.g., via metabolic labeling).
-
Fix the cells with 3.7% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes.
-
-
Click Reaction Cocktail:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix:
-
430 µL PBS
-
10 µL of 10 mM this compound in DMSO (final concentration 200 µM)
-
20 µL of 20 mM CuSO₄ (final concentration 800 µM)
-
40 µL of 100 mM Sodium Ascorbate (final concentration 8 mM)
-
-
-
Labeling:
-
Remove the permeabilization buffer and add the click reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
(Optional) Counterstain nuclei with a suitable dye like DAPI or Hoechst.
-
Mount the coverslips and image using a fluorescence microscope with appropriate filters for Cy3.
-
Visualizations
Caption: Workflow for fluorescently labeling intracellular targets using click chemistry.
Caption: A logical approach to troubleshooting low yield in click chemistry reactions.
References
- 1. Optimization of acetonitrile co-solvent and copper stoichiometry for pseudo-ligandless click chemistry with nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Fluorescent Live Imaging Screening Assay Based on Translocation Criteria Identifies Novel Cytoplasmic Proteins Implicated in G Protein-coupled Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. toolify.ai [toolify.ai]
- 12. 5-formyl-utp.com [5-formyl-utp.com]
Technical Support Center: Post-Labeling Purification of N-methyl-N'-(azide-PEG3)-Cy3
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on how to effectively remove unbound N-methyl-N'-(azide-PEG3)-Cy3 after a labeling reaction. This crucial purification step ensures the accuracy and reliability of downstream applications by eliminating background fluorescence from unconjugated dye.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to remove unbound this compound after my labeling reaction?
Q2: What are the most common methods to remove unbound fluorescent dyes?
The most common and effective methods for purifying your labeled molecule from free dye include size exclusion chromatography (SEC), dialysis, and precipitation.[1][2][3] Specialized dye removal columns and spin filters are also widely used, often employing the principles of SEC.[4][5]
Q3: Which purification method should I choose?
Size exclusion chromatography (SEC), also known as gel filtration, is the most widely recommended method for removing unbound dyes from labeled proteins and other macromolecules.[1][6][7] It is a gentle method that separates molecules based on size and is highly effective at separating larger labeled proteins from the smaller, free dye molecules.[8][9] Dialysis is another option, but it can be more time-consuming and may lead to sample dilution.[4] Precipitation can also be effective, but there is a risk of co-precipitation or denaturation of the target molecule.[7][10]
Q4: Can I use the same purification method for any molecule I label?
The choice of purification method can depend on the size and properties of your target molecule. For larger molecules like most proteins and antibodies (typically >20 kDa), size exclusion chromatography is ideal.[1] For smaller peptides or oligonucleotides, you may need to select a resin with a smaller pore size or consider alternative methods like HPLC.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence after purification | Incomplete removal of unbound dye. | - Repeat the purification step. For SEC, ensure the column is adequately sized for your sample volume.[11]- Consider using a longer column or a slower flow rate for better resolution.[12]- Some dyes may require a second purification step.[5][13] |
| Low recovery of my labeled molecule | - The molecule is sticking to the purification column or membrane.- The molecule is precipitating during the purification process. | - For SEC, ensure the buffer conditions are optimal for your molecule's stability.- For spin filters, select a membrane with low protein binding properties.[4]- If precipitation is observed, it may be due to over-labeling, making the conjugate more hydrophobic.[10] Try reducing the molar excess of the dye in the labeling reaction.[1] |
| Precipitation of the sample during labeling or purification | - The concentration of the organic solvent (e.g., DMSO) used to dissolve the dye is too high.- Over-labeling of the protein can lead to decreased solubility.[10] | - Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).[1][5]- Reduce the molar ratio of dye to your molecule in the labeling reaction.[1] |
| The purified labeled molecule has low or no fluorescence | The dye may have degraded, or the labeling efficiency was low. | - Protect the dye and labeled conjugate from light throughout the experiment.[13]- Optimize the labeling reaction conditions (e.g., pH, incubation time).- If labeling efficiency is consistently low, consider increasing the molar excess of the dye, but be mindful of potential precipitation issues.[1] |
Experimental Protocol: Size Exclusion Chromatography (SEC)
This protocol provides a general procedure for removing unbound this compound from a labeled protein sample using a gravity-flow size exclusion column (e.g., Sephadex G-25).
Materials:
-
Labeled protein solution
-
Size exclusion chromatography column (e.g., pre-packed or self-packed with Sephadex G-25 resin)
-
Equilibration/Elution Buffer (e.g., PBS, pH 7.4)
-
Collection tubes
-
Column stand
Procedure:
-
Column Preparation:
-
If using a pre-packed column, remove the top and bottom caps and allow the storage buffer to drain.
-
If packing your own column, prepare a slurry of the SEC resin in the elution buffer and pour it into the column, allowing it to settle into a packed bed.
-
-
Column Equilibration:
-
Wash the column with 3-5 column volumes of the elution buffer to ensure the resin is fully equilibrated. This step is crucial for consistent results.
-
-
Sample Application:
-
Allow the buffer to drain from the column until it reaches the top of the resin bed.
-
Carefully apply your labeled protein sample to the top of the resin bed. Avoid disturbing the resin.
-
-
Elution:
-
Once the sample has entered the resin bed, gently add the elution buffer to the top of the column.
-
Begin collecting fractions immediately. The labeled protein, being larger, will travel faster through the column and elute first as a colored band.[1] The smaller, unbound dye will move more slowly and elute later as a separate colored band.[1]
-
-
Fraction Collection:
-
Collect the first colored band, which contains your purified, labeled protein.
-
Continue collecting fractions until the second colored band (the free dye) has completely eluted, and discard these fractions.
-
-
Analysis (Optional but Recommended):
-
Measure the absorbance of the purified fraction at 280 nm (for protein) and ~555 nm (for Cy3) to determine the protein concentration and the degree of labeling.
-
Quantitative Data Summary
The selection of the appropriate size exclusion chromatography resin is dependent on the molecular weight (MW) of the molecule being purified. The goal is to choose a resin where the labeled molecule is larger than the exclusion limit, while the unbound dye is small enough to enter the pores of the resin beads.
| SEC Resin Type | Typical Fractionation Range (Globular Proteins) | Primary Application |
| Sephadex G-10 | < 700 Da | Separation of molecules > 700 Da from smaller molecules < 100 Da. |
| Sephadex G-25 | 1,000 - 5,000 Da | Ideal for removing salts and small molecules (like unbound dyes) from proteins with MW > 5,000 Da.[6] |
| Sephadex G-50 | 1,500 - 30,000 Da | Suitable for separating molecules > 30,000 Da from smaller molecules < 1,500 Da.[6] |
Experimental Workflow Diagram
Caption: Workflow for the purification of a labeled molecule from unbound dye using size exclusion chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. microbenotes.com [microbenotes.com]
- 9. bio-rad.com [bio-rad.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. jenabioscience.com [jenabioscience.com]
N-methyl-N'-(azide-PEG3)-Cy3 photostability and how to minimize photobleaching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of N-methyl-N'-(azide-PEG3)-Cy3, focusing on its photostability and strategies to minimize photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a fluorescent dye belonging to the cyanine family (Cy3). It features a PEG3 (polyethylene glycol) linker that increases its solubility in aqueous solutions and an azide group for covalent attachment to molecules via "click chemistry" reactions. Its excitation and emission maxima are approximately 555 nm and 570 nm, respectively.
Q2: What is photobleaching and why is it a concern for Cy3 dyes?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of its fluorescent signal.[1] This is a significant concern in fluorescence microscopy, especially during time-lapse imaging or when imaging low-abundance targets, as it can compromise the quality and quantitation of the data.[1] Cy3, like many organic dyes, is susceptible to photobleaching, particularly under intense or prolonged illumination.[2]
Q3: What are the primary mechanisms of Cy3 photobleaching?
A3: The primary mechanism of photobleaching for cyanine dyes involves the transition of the fluorophore to a long-lived, highly reactive triplet state upon excitation.[3] In this state, the dye can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which can then chemically damage the fluorophore, rendering it non-fluorescent.[4]
Q4: How can I minimize photobleaching of this compound in my experiments?
A4: Minimizing photobleaching involves a multi-faceted approach:
-
Optimize Imaging Conditions: Reduce the intensity and duration of the excitation light. Use neutral density filters to decrease illumination intensity and open the fluorescence shutter only when acquiring images.[5][6]
-
Use Antifade Reagents: Incorporate commercial or homemade antifade reagents into your mounting medium. These reagents typically work by scavenging reactive oxygen species.
-
Choose the Right Mounting Medium: Select a mounting medium with an appropriate refractive index to match your objective lens, which can improve signal quality and reduce the required excitation intensity.
-
Select More Photostable Alternatives: For demanding applications, consider using more photostable dyes like the Alexa Fluor or ATTO series.[7]
Troubleshooting Guide: Common Issues in Fluorescence Imaging with Cy3
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Low expression of the target protein. | Consider using a signal amplification method or a brighter fluorophore.[8] |
| Photobleaching has occurred. | Image samples immediately after staining and use an antifade mounting medium. Store samples in the dark.[8] | |
| Incorrect filter set. | Ensure the excitation and emission filters on the microscope are appropriate for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).[8] | |
| High Background | Non-specific antibody binding. | Increase the number and duration of wash steps. Ensure adequate blocking by using a serum from the same species as the secondary antibody.[9] |
| Autofluorescence of the sample or fixative. | Use unstained samples as a control to assess autofluorescence. Prepare fresh fixative solutions.[8] | |
| Concentration of primary or secondary antibody is too high. | Perform a titration experiment to determine the optimal antibody concentration.[10] | |
| Rapid Signal Fading During Imaging | Excitation light is too intense. | Reduce the laser power or use a neutral density filter.[6] |
| Long exposure times. | Decrease the camera exposure time and increase the gain if necessary.[5] | |
| Absence of antifade reagent. | Remount the sample in a suitable antifade mounting medium. |
Quantitative Data: Photostability of Cy3 and Alternatives
The following table summarizes the relative photostability of Cy3 compared to other fluorescent dyes and the effect of different antifade reagents.
| Dye/Condition | Relative Photostability | Measurement Details | Source |
| Cy3 | Retained ~75% of initial fluorescence | Continuous illumination for 95 seconds. | [11] |
| Alexa Fluor 555 | Retained ~90% of initial fluorescence | Continuous illumination for 95 seconds. | [11] |
| Cy3B in PBS | Rapid photobleaching | Normalized fluorescence intensity over 35 bleaching cycles. | [4] |
| Cy3B in Vectashield (VS) | Significantly improved photostability over PBS | Normalized fluorescence intensity over 35 bleaching cycles. | [4] |
| Cy3B in Ibidi Mounting Medium | Improved photostability over PBS | Normalized fluorescence intensity over 35 bleaching cycles. | [4] |
| Cy3B in ROXS (AA/MV) | High photostability | Normalized fluorescence intensity over 35 bleaching cycles. | [4] |
| Cy3B in ROXS (TX/TQ) | Highest photostability among tested conditions | Normalized fluorescence intensity over 35 bleaching cycles. | [4] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Fluorophore Photostability
This protocol describes a method to quantify the photobleaching rate of a fluorescent dye.
1. Sample Preparation: a. Prepare a solution of this compound (or your Cy3-conjugated molecule) at a suitable concentration (e.g., 1 µM) in your imaging buffer (e.g., PBS). b. To test the effect of an antifade reagent, prepare a parallel sample containing the same concentration of the dye and the recommended concentration of the antifade agent. c. Place a small droplet of the solution on a microscope slide and cover with a coverslip. Seal the edges of the coverslip with nail polish to prevent evaporation.
2. Image Acquisition: a. Place the slide on the stage of a fluorescence microscope equipped with a suitable filter set for Cy3. b. Focus on the sample and select a region of interest (ROI). c. Set the imaging parameters:
- Excitation Intensity: Use a consistent and relatively high intensity to induce photobleaching within a reasonable timeframe.
- Exposure Time: Use a short exposure time (e.g., 100-500 ms).
- Time-lapse: Set up a time-lapse acquisition to capture images of the same ROI at regular intervals (e.g., every 5-10 seconds) for a total duration of 5-10 minutes.
3. Data Analysis: a. Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji). b. Measure the mean fluorescence intensity within the ROI for each time point. c. Correct for background fluorescence by subtracting the mean intensity of a region without the dye.[7] d. Normalize the fluorescence intensity at each time point to the initial intensity at t=0.[7] e. Plot the normalized fluorescence intensity as a function of time. f. To quantify the photobleaching rate, fit the decay curve to an exponential function to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).[7]
Protocol 2: Indirect Immunofluorescence Staining
This is a general protocol for immunofluorescence staining. Optimization may be required for specific cell types and antibodies.
1. Cell Preparation: a. Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency (typically 50-80%).
2. Fixation: a. Gently wash the cells three times with ice-cold Phosphate Buffered Saline (PBS).[12] b. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[13] c. Wash the cells three times with PBS for 5 minutes each.[12]
3. Permeabilization and Blocking: a. Permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 10-20 minutes at room temperature.[12][14] This step is necessary for intracellular targets. b. Wash the cells three times with PBS. c. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS) for 30-60 minutes at room temperature.[13][14]
4. Primary Antibody Incubation: a. Dilute the primary antibody to its optimal concentration in the blocking buffer. b. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[13]
5. Secondary Antibody Incubation: a. Wash the cells three times with PBS for 5 minutes each. b. Dilute the Cy3-conjugated secondary antibody in the blocking buffer. Protect the antibody solution from light. c. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.[14]
6. Mounting: a. Wash the cells three times with PBS for 5 minutes each in the dark. b. (Optional) Counterstain the nuclei with a DNA stain like DAPI or Hoechst. c. Mount the coverslip onto a microscope slide using an antifade mounting medium. d. Seal the edges of the coverslip and store the slide at 4°C in the dark until imaging.
Visualizations
References
- 1. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 2. luminwaves.com [luminwaves.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. precipoint.com [precipoint.com]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. ICC/IF Troubleshooting | Antibodies.com [antibodies.com]
- 10. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. researchgate.net [researchgate.net]
- 12. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 13. biotium.com [biotium.com]
- 14. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
Solving solubility issues with N-methyl-N'-(azide-PEG3)-Cy3 in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with N-methyl-N'-(azide-PEG3)-Cy3 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
A: this compound is a fluorescent labeling reagent designed for bioconjugation via click chemistry.[1] It is comprised of three key parts:
-
Cy3 (Cyanine 3): A bright, orange-fluorescent dye. The core Cy3 molecule is known to be hydrophobic.[2][3]
-
PEG3: A three-unit polyethylene glycol linker. This hydrophilic spacer is included to improve the molecule's solubility in aqueous solutions and to reduce non-specific binding.[4][5]
-
Azide (N₃): A functional group that enables the covalent attachment of the dye to molecules containing an alkyne group through a click chemistry reaction.[6][7]
Q2: I'm observing precipitation when I add this compound to my aqueous buffer. Why is this happening?
A: The precipitation is likely due to the low aqueous solubility of the non-sulfonated Cy3 core of the molecule.[2][3] Non-sulfonated cyanine dyes have a tendency to aggregate in aqueous solutions, especially at higher concentrations.[2][3] While the PEG3 linker improves hydrophilicity, it may not be sufficient to completely overcome the hydrophobic nature of the Cy3 dye, leading to solubility issues.[2]
Q3: How should I properly dissolve this compound for use in aqueous reactions?
A: The recommended method is to first prepare a concentrated stock solution in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][3][] This stock solution can then be added to your aqueous reaction buffer. It is crucial to add the stock solution to the buffer dropwise while gently vortexing or stirring to ensure rapid dispersion and prevent localized high concentrations that can cause precipitation.[3]
Q4: What is the maximum recommended concentration of organic co-solvent in the final reaction mixture?
A: The final concentration of the organic co-solvent (e.g., DMSO or DMF) should be kept as low as possible to avoid potential negative effects on the stability and function of biomolecules like proteins. A final concentration of 5-20% is generally recommended for non-sulfonated cyanine dyes, with 10% being a common starting point.[3] You should always verify the tolerance of your specific biomolecule to the chosen co-solvent concentration.
Q5: Can the solubility of this compound affect the efficiency of my click chemistry reaction?
A: Yes. Aggregation of the dye in your aqueous buffer can sterically hinder the azide group, making it less accessible to the alkyne on your target molecule.[1] This can lead to a lower yield of your desired fluorescently labeled conjugate. Ensuring the dye is fully dissolved is critical for an efficient reaction.
Q6: My labeled conjugate shows a lower fluorescence signal than expected. Could this be related to solubility?
A: A lower-than-expected fluorescence signal is often a result of aggregation-induced self-quenching.[1] When Cy3 molecules are in close proximity within an aggregate, their fluorescence can be quenched. To mitigate this, ensure the dye is fully solubilized and consider optimizing the labeling ratio to avoid over-labeling your biomolecule.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding the dye to the aqueous buffer. | 1. Direct addition of the solid dye to the buffer. 2. High concentration of the dye. 3. "Salting out" effect due to high ionic strength of the buffer. | 1. Always prepare a stock solution in dry DMSO or DMF first. Add this stock solution to the buffer dropwise while mixing.[3] 2. Work with the lowest effective concentration of the dye for your application. 3. If possible, test buffers with lower ionic strength. |
| Low yield of the fluorescently labeled product after the click reaction. | 1. Aggregation of the dye is sterically hindering the azide group. 2. Suboptimal click chemistry reaction conditions. 3. Issues with your alkyne-modified target molecule. | 1. Ensure the dye is fully dissolved by using a co-solvent (e.g., up to 10% DMSO).[3] 2. Optimize the click reaction parameters (e.g., catalyst concentration, temperature, reaction time). For copper-catalyzed reactions, ensure fresh catalyst and reducing agent solutions are used.[9][10] 3. Verify the integrity and concentration of your alkyne-modified molecule. |
| Shift in the absorption spectrum of the labeled conjugate (blue-shift). | Formation of H-aggregates of the Cy3 dye.[1] | 1. Measure the absorbance spectrum. A significant blue-shift from the expected monomeric Cy3 absorption maximum (~555 nm) indicates aggregation. 2. Consider adding a small amount of a mild non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) to your buffer to help disaggregate the dye. Note: a compatibility check with your downstream application is necessary. |
| High background fluorescence in imaging experiments. | 1. Non-specific binding of the dye or labeled conjugate. 2. Excess, unbound dye remaining after the reaction. | 1. Add a blocking agent such as Bovine Serum Albumin (BSA) to your buffers.[9] 2. Ensure thorough purification of your conjugate after the labeling reaction using methods like size-exclusion chromatography, dialysis, or spin filtration to remove all unbound dye.[1] |
Data Presentation
While precise quantitative solubility data for this compound is not widely published, the following table provides an estimate based on the properties of similar non-sulfonated and PEGylated Cy3 dyes. These values should be used as a guideline.
| Solvent/Buffer | Approximate Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | >10 mg/mL | Recommended for preparing concentrated stock solutions.[2][3] |
| Dimethylformamide (DMF) | >10 mg/mL | An alternative to DMSO for stock solutions.[2][3] |
| Ethanol | ~1 mg/mL | Lower solubility compared to DMSO or DMF.[3] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Low (<0.1 mg/mL) | The PEG3 linker provides some solubility, but aggregation is highly likely at concentrations typically used for labeling. The use of a co-solvent is strongly recommended. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
Objective: To prepare a concentrated stock solution of this compound.
Materials:
-
This compound
-
Anhydrous (dry) DMSO or DMF
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 1-10 mM).
-
Vortex the solution thoroughly until all the solid is completely dissolved. The solution should be clear.
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Labeling an Alkyne-Modified Protein
Objective: To label an alkyne-modified protein with this compound using a copper(I)-catalyzed click chemistry reaction (CuAAC).
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS)
-
This compound stock solution (from Protocol 1)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand stock solution (e.g., 100 mM THPTA in water)
-
Reducing agent stock solution (e.g., 300 mM sodium ascorbate in water, freshly prepared)
-
Purification column (e.g., size-exclusion or spin desalting column)
Procedure:
-
In a microcentrifuge tube, combine your alkyne-modified protein with the desired volume of reaction buffer.
-
Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically a 5-20 fold molar excess over the protein). Add it dropwise while gently mixing.
-
Add the THPTA ligand solution (to a final concentration of ~1 mM). Vortex briefly.
-
Add the CuSO₄ solution (to a final concentration of ~0.2 mM). Vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of ~3 mM).
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein from excess dye and reaction components using an appropriate purification column according to the manufacturer's instructions.
-
Verify the labeling by measuring the absorbance at 280 nm (for protein) and ~555 nm (for Cy3).
Visualizations
Caption: A logical workflow for dissolving the dye and troubleshooting precipitation issues.
Caption: An experimental workflow for labeling a biomolecule using CuAAC click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tebubio.com [tebubio.com]
- 5. This compound | CAS:2107273-16-3 | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cy3-PEG3-Azide_TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. metabion.com [metabion.com]
Impact of pH on N-methyl-N'-(azide-PEG3)-Cy3 labeling efficiency
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the use of N-methyl-N'-(azide-PEG3)-Cy3 for fluorescent labeling. The focus is on the impact of pH and other critical parameters on the efficiency of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, commonly known as "Click Chemistry."
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
A1: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is remarkably robust and generally insensitive to pH within a broad range of 4 to 12.[1][2] For most biological applications involving proteins or other sensitive biomolecules, a pH of approximately 7.0 to 7.5 is recommended to ensure the stability and integrity of the molecule being labeled.[3][4]
Q2: How does the pH requirement for this azide-alkyne reaction differ from NHS-ester labeling?
A2: The pH requirements are fundamentally different. This compound labeling occurs via an azide-alkyne cycloaddition. In contrast, NHS-ester dyes react with primary amines (e.g., lysine residues). This amine-reactive chemistry is highly pH-dependent, requiring alkaline conditions (typically pH 8.3-9.3) to ensure the primary amines are deprotonated and sufficiently nucleophilic.[5][6] Using an incorrect pH is a common source of failure when switching between these chemistries.
Q3: Can I use Tris or phosphate buffers for the labeling reaction?
A3: It is advisable to avoid high concentrations of certain buffers. Tris buffers can slow down the CuAAC reaction due to copper binding.[3] Similarly, copper-phosphate complexes can be insoluble.[3] Buffers like HEPES or PBS at pH 7.0-7.5 are generally considered more suitable for labeling biological samples.[4]
Q4: What are the most critical factors for high labeling efficiency, besides pH?
A4: For a successful CuAAC reaction, the most critical factors are:
-
Copper(I) Catalyst: The reaction requires the Cu(I) oxidation state. This is typically achieved by using a reducing agent like sodium ascorbate to reduce a Cu(II) salt (e.g., CuSO₄) in situ.[3]
-
Copper Ligand: A ligand, such as TBTA or BTTP, is essential. It stabilizes the Cu(I) ion, prevents its oxidation, and protects the target biomolecule from damage by reactive oxygen species that can be generated.[3]
-
Oxygen-Free Environment: Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Degassing the reaction buffer or performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve efficiency.[7]
-
Purity of Reagents: The purity of the azide dye, the alkyne-modified biomolecule, and all other reagents is crucial for a clean and efficient reaction.
Impact of pH on Labeling Chemistries
The following table summarizes the pH dependencies of the two most common bioconjugation chemistries to highlight their key differences.
| Feature | Azide-Alkyne Cycloaddition (CuAAC) | NHS-Ester Amination |
| Reactive Groups | Azide (-N₃) + Alkyne (-C≡CH) | NHS-Ester + Primary Amine (-NH₂) |
| Optimal pH Range | 4.0 - 12.0 (Broadly insensitive)[1][2] | 8.0 - 9.5 (Strongly dependent)[8][9] |
| Recommended pH | ~7.0 - 7.5 for biomolecules[3][4] | ~8.3 - 8.5 for optimal balance[6] |
| Effect of Low pH | Reaction proceeds effectively. | Very slow to no reaction; amines are protonated (-NH₃⁺). |
| Effect of High pH | Reaction proceeds effectively. | Faster labeling, but competing hydrolysis of the NHS-ester also increases significantly.[5][6] |
Troubleshooting Guide
Problem 1: Low or No Fluorescent Signal After Labeling
| Potential Cause | Recommended Solution |
| Ineffective Copper Catalyst | The Cu(I) catalyst may have been oxidized. Prepare the copper sulfate and sodium ascorbate solutions fresh. Ensure the ascorbate is added just before the catalyst to the reaction mixture.[3] |
| Absence of a Copper Ligand | Without a stabilizing ligand, the catalyst is inefficient and can damage the biomolecule. Always include a ligand like TBTA or BTTP in the reaction.[3] |
| Incorrect Reaction Chemistry Assumed | The user may be following a protocol for NHS-ester chemistry (e.g., using a pH > 8.0 without an alkyne group). Confirm that your biomolecule contains an alkyne group to react with the azide on the Cy3 dye. |
| Over-labeling and Self-Quenching | Attaching too many dye molecules in close proximity can cause fluorescence quenching.[10] Reduce the molar ratio of dye to biomolecule in the reaction. Determine the Degree of Labeling (DOL) to optimize. |
| Degraded Dye | The azide or Cy3 fluorophore may have degraded. Store the dye at -20°C, protected from light. Reconstitute it in anhydrous DMSO or DMF immediately before use and avoid repeated freeze-thaw cycles.[5][11] |
Problem 2: High Background or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Excess Unconjugated Dye | The purification step was insufficient to remove all the free this compound. Use size-exclusion chromatography, dialysis, or spin filtration to thoroughly clean the labeled conjugate.[10] |
| Precipitation of Biomolecule | The labeled biomolecule may have precipitated during the reaction or purification.[10] Ensure the buffer composition and concentration are optimal for your specific molecule's solubility. The PEG linker on the dye is designed to increase water solubility, but this can still be an issue.[12][13] |
| Non-specific Antibody Binding (in IHC/IF) | If using a labeled antibody, the high signal may be due to non-specific antibody binding.[14] Ensure you are using appropriate blocking steps (e.g., with BSA or serum) in your staining protocol. Titrate the antibody to find the optimal concentration.[15] |
Visual Guides
Chemical Labeling Pathway
The diagram below illustrates the copper-catalyzed reaction between the azide-functionalized Cy3 dye and an alkyne-modified biomolecule, resulting in a stable triazole linkage.
Experimental Workflow
This flowchart outlines the standard procedure for labeling a biomolecule using CuAAC chemistry.
Troubleshooting Logic
Use this decision tree to diagnose and resolve common labeling issues.
Detailed Experimental Protocol
Objective: To label an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein (e.g., 1 mg/mL in 1x PBS, pH 7.2)
-
This compound (MW ~580 g/mol )
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄), 20 mM in water
-
Sodium Ascorbate, 100 mM in water (prepare fresh)
-
TBTA ligand, 50 mM in DMSO
-
Size-Exclusion Chromatography column (e.g., PD-10) for purification
-
Reaction Buffer: 1x PBS, pH 7.2
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a fresh 100 mM solution of sodium ascorbate in deionized water immediately before use.
-
Prepare the catalyst premix: In a microcentrifuge tube, combine 6.3 µL of 20 mM CuSO₄ stock with 12.5 µL of 50 mM TBTA stock. Mix well.[3] This creates a protected catalyst solution.
-
-
Labeling Reaction (Example for 1 mg of a 150 kDa protein):
-
In a 1.5 mL microcentrifuge tube, start with your protein solution. For example, 1 mL of a 1 mg/mL solution of a 150 kDa protein (~6.7 nmol).
-
Add a 10-fold molar excess of the Azide-Cy3 dye. In this case, add 6.7 µL of the 10 mM stock solution. Mix gently by pipetting.
-
Add the catalyst premix (18.8 µL from step 1).
-
Initiate the reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate solution.[3]
-
Gently mix the solution by inverting the tube. If possible, flush the headspace with argon or nitrogen to minimize oxidation.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Equilibrate a PD-10 desalting column with 1x PBS, pH 7.2, according to the manufacturer's instructions.
-
Load the entire reaction mixture onto the column.
-
Elute the labeled protein with 1x PBS. The colored, labeled protein will elute first, while the smaller, unconjugated dye molecules will be retained longer and elute later.
-
Collect the fractions containing the brightly colored protein conjugate.
-
-
Characterization (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 555 nm (for Cy3).
-
Calculate the protein concentration and the dye concentration (Cy3 Extinction Coefficient: ~150,000 cm⁻¹M⁻¹).
-
Determine the Degree of Labeling (DOL) = (moles of dye) / (moles of protein). An optimal DOL is typically between 2 and 6, depending on the application.
-
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. interchim.fr [interchim.fr]
- 8. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 9. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. pdf.dutscher.com [pdf.dutscher.com]
- 12. This compound, 2107273-16-3 | BroadPharm [broadpharm.com]
- 13. tebubio.com [tebubio.com]
- 14. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. biotium.com [biotium.com]
Preventing aggregation of proteins labeled with N-methyl-N'-(azide-PEG3)-Cy3
Technical Support Center: Protein Labeling
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent protein aggregation when labeling with N-methyl-N'-(azide-PEG3)-Cy3.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after labeling with this compound?
Protein aggregation during labeling can stem from several factors. The Cy3 dye itself is hydrophobic and can increase the nonpolar character of the protein surface, leading to aggregation.[1][2] Over-labeling, where too many dye molecules are attached, significantly alters the protein's surface properties and can cause it to precipitate.[3][4] Additionally, the reaction conditions, such as protein concentration, buffer pH, and temperature, play a critical role in maintaining protein stability.[1][5]
The this compound molecule includes a hydrophilic PEG3 linker intended to increase water solubility.[6][7] However, for some proteins, this short PEG linker may not be sufficient to counteract the hydrophobic effects of the Cy3 dye and the modifications to the protein's surface.
Q2: How does the Degree of Labeling (DOL) affect aggregation?
The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter.[1] A high DOL increases the likelihood of aggregation because it can significantly alter the protein's net charge and pI.[3] This modification of multiple surface residues enhances the protein's hydrophobicity, promoting self-association and precipitation.[8] It is crucial to perform titration experiments to find the optimal DOL that provides adequate fluorescence without compromising the protein's stability and function.[1] In some cases, a DOL of 1:1 (dye:protein) is recommended to minimize this issue.[8]
Q3: What is the ideal buffer composition to prevent aggregation?
There is no single "best" buffer, as the optimal conditions are protein-dependent. However, here are some general guidelines:
-
pH: Proteins are often least soluble at their isoelectric point (pI). Adjusting the buffer pH to be at least one unit away from the pI can increase the protein's net charge and repulsive electrostatic interactions, preventing aggregation.[5]
-
Ionic Strength: The salt concentration can modulate electrostatic interactions. For some proteins, low salt can lead to aggregation, so increasing the salt concentration (e.g., 150 mM NaCl) may be beneficial.[1][9]
-
Interfering Substances: Avoid buffers containing primary amines, such as Tris or glycine, if your labeling chemistry targets lysine residues (e.g., with an NHS ester), as these will compete with the reaction.[3]
Q4: Can I use additives in my labeling reaction to prevent aggregation?
Yes, several additives can be included in the labeling and storage buffers to enhance protein stability. These are often referred to as excipients or co-solvents.[1]
-
Amino Acids: Arginine and glutamate (often used in combination) can help increase protein solubility by binding to charged and hydrophobic regions.[5][]
-
Sugars and Polyols: Osmolytes like sucrose, glycerol, or sorbitol stabilize the native state of proteins.[5][] Glycerol is also a common cryoprotectant for long-term storage.[5]
-
Reducing Agents: For proteins with cysteine residues, adding a reducing agent like DTT or TCEP can prevent the formation of non-native disulfide bonds that can lead to aggregation.[5][]
-
Detergents: Low concentrations of non-denaturing detergents (e.g., Tween 20, CHAPS) can help solubilize proteins that have exposed hydrophobic patches.[9]
Q5: How should I purify my labeled protein to remove aggregates?
Size-Exclusion Chromatography (SEC) is a highly effective method for separating monomeric labeled protein from unreacted dye and any aggregates that may have formed.[1] It is recommended to purify the conjugate immediately after the labeling reaction.[1] This also provides an opportunity to exchange the protein into an optimized, stable storage buffer.[1] Other potential purification methods include dialysis, affinity chromatography, and HPLC.[4]
Troubleshooting Guide
If you observe visible precipitation or detect soluble aggregates via methods like Dynamic Light Scattering (DLS) or SEC, use the following guide to troubleshoot the issue.
Quantitative Data Summary: Optimizing Labeling & Buffer Conditions
| Parameter | Recommended Range/Condition | Rationale |
| Protein Concentration | 1-2 mg/mL (starting point) | Higher concentrations can increase labeling efficiency but also raise the risk of aggregation.[1][11] |
| Dye:Protein Molar Ratio | Titrate to find the lowest effective ratio (e.g., start at 3:1 to 5:1) | Over-labeling is a primary cause of aggregation due to increased hydrophobicity.[1][4] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures (4°C) can slow aggregation but may require longer incubation times.[1][11] |
| pH | At least 1 unit away from the protein's pI | Maximizes protein solubility by increasing net charge.[5] |
| Salt Concentration (e.g., NaCl) | 50-200 mM | Modulates electrostatic interactions that can lead to aggregation.[11] |
Common Buffer Additives to Prevent Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| L-Arginine | 0.1 - 2 M | Reduces protein surface hydrophobicity and suppresses aggregation.[][12] |
| Glycerol | 5% - 50% (v/v) | Stabilizes protein structure and increases solution viscosity.[] |
| Sucrose | 0.25 - 1 M | Acts as an osmolyte, favoring the native protein state.[5] |
| TCEP or DTT | 1 - 5 mM | Prevents the formation of non-native disulfide bonds.[5][11] |
| Tween 20 | 0.01% - 0.05% (v/v) | Non-denaturing detergent that helps solubilize hydrophobic regions.[9] |
Experimental Protocols & Visualizations
Protocol: Screening for Optimal Buffer Additives
This protocol outlines a small-scale experiment to identify additives that prevent aggregation during labeling.
1. Materials:
-
Purified protein stock solution (e.g., 5-10 mg/mL).
-
This compound stock solution (e.g., in DMSO).
-
Stock solutions of additives (e.g., 2 M L-Arginine, 50% Glycerol, 1 M NaCl).
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5).
-
96-well plate or microcentrifuge tubes.
-
Instrumentation for analysis (e.g., DLS instrument, SEC system, or Nanodrop for turbidity).
2. Procedure:
-
Prepare Additive Buffers: Create a series of reaction buffers, each containing a different additive at the desired final concentration. Include a control buffer with no additives.
-
Set up Reactions: In parallel, dilute the protein into each of the prepared additive buffers to a final concentration of 1-2 mg/mL.
-
Add Dye: Add the this compound stock solution to each reaction tube to achieve the desired dye:protein molar ratio. Ensure the final concentration of organic solvent (e.g., DMSO) is low (<5%) to avoid denaturation.
-
Incubate: Incubate the reactions under your standard conditions (e.g., 1 hour at room temperature or overnight at 4°C), protected from light.
-
Analysis:
-
Visual Inspection: Check for any visible precipitation or cloudiness.
-
Turbidity Measurement: Measure the absorbance at 340 nm (OD340). An increase in OD340 indicates the presence of large aggregates.
-
DLS Analysis: Use Dynamic Light Scattering to measure the size distribution of particles in the solution. This can detect soluble aggregates.
-
SEC Analysis: Run a small sample on a size-exclusion column to separate and quantify monomeric protein versus aggregates.
-
-
Evaluate: Compare the results from each condition to identify the additive(s) that most effectively prevent aggregation.
Diagrams
Caption: Troubleshooting workflow for addressing protein aggregation.
Caption: Mechanism of Cy3-induced aggregation and prevention.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. N-methyl-N'-(azide-PEG3)-Cy3_2107273-16-3_新研博美 [xinyanbm.com]
- 7. tebubio.com [tebubio.com]
- 8. researchgate.net [researchgate.net]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. benchchem.com [benchchem.com]
- 12. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
Validation & Comparative
A Researcher's Guide to Confirming Successful Labeling with N-methyl-N'-(azide-PEG3)-Cy3
For researchers, scientists, and drug development professionals leveraging click chemistry for fluorescent labeling, N-methyl-N'-(azide-PEG3)-Cy3 offers a robust solution for attaching the popular Cy3 fluorophore to alkyne- or cyclooctyne-modified biomolecules. This guide provides an objective comparison of this reagent with common alternatives and details the experimental protocols necessary to confirm successful conjugation, ensuring the reliability and reproducibility of your results.
Performance Comparison: this compound vs. Alternatives
The choice of a fluorescent label is critical and depends on the specific experimental requirements, including the brightness of the signal, photostability, and the chemical compatibility of the labeling reaction. This compound is a popular choice for its well-characterized spectral properties and the versatility of its azide group for click chemistry. Below is a comparison with other commercially available azide-functionalized fluorescent dyes.
| Feature | This compound | Alexa Fluor 488 Azide | DyLight 550 Azide |
| Excitation Max (nm) | ~555[1] | ~495 | ~550 |
| Emission Max (nm) | ~570[1] | ~519 | ~568 |
| **Extinction Coefficient (M⁻¹cm⁻¹) ** | ~150,000 | ~71,000 | ~150,000 |
| Quantum Yield | ~0.20-0.24[2] | ~0.92 | Not widely reported |
| Photostability | Moderate | High | High |
| Reactive Group | Azide | Azide | Azide |
| Chemistry | CuAAC, SPAAC | CuAAC, SPAAC | CuAAC, SPAAC |
| PEG Linker | Yes (PEG3) | No | No |
| Advantages | - Good brightness- Well-established dye- PEG linker enhances solubility | - High quantum yield- Excellent photostability | - Good brightness- High photostability |
| Disadvantages | - Moderate photostability compared to some alternatives | - Shorter wavelength may have higher cellular autofluorescence | - Less published data compared to Cy3 and Alexa Fluors |
Note: Quantum yield and photostability can be influenced by the local environment of the dye after conjugation. The data presented here are for the free dyes and may vary in a conjugated state.
Experimental Protocols
Successful labeling with this compound requires a carefully executed protocol. The choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) will depend on the nature of the biomolecule and the experimental context. SPAAC is generally preferred for live-cell labeling due to the cytotoxicity of copper catalysts.
Protocol 1: Labeling of an Alkyne-Modified Protein via CuAAC
This protocol is suitable for in vitro labeling of purified proteins that have been modified to contain a terminal alkyne.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate
-
Gel filtration column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 50 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.
-
Add this compound to the protein solution to a final concentration that is a 10-20 fold molar excess over the protein.
-
Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio, then add to the reaction mixture to a final copper concentration of 1-2 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and other reaction components using a gel filtration column equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
Protocol 2: Labeling of a DBCO-Modified Protein via SPAAC
This protocol is suitable for both in vitro and in-cell labeling of proteins modified with a dibenzocyclooctyne (DBCO) group.
Materials:
-
DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Gel filtration column (e.g., Sephadex G-25) for in vitro purification
Procedure:
-
Prepare Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Reaction Setup:
-
To the DBCO-modified protein, add the this compound stock solution to a final concentration that is a 10-20 fold molar excess.
-
-
Incubation:
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light. Reaction times may need to be optimized.
-
-
Purification (for in vitro labeling):
-
Purify the labeled protein as described in the CuAAC protocol.
-
Confirmation of Successful Labeling
Confirming successful labeling involves both qualitative and quantitative assessments.
Spectrophotometric Analysis and Calculation of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.[3][4]
Procedure:
-
After purification, measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy3 (~555 nm, A₅₅₅).
-
Calculate the concentration of the protein and the dye using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
Calculations:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein
-
Where:
-
A₂₈₀: Absorbance at 280 nm
-
A₅₅₅: Absorbance at ~555 nm
-
CF: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For Cy3, this is approximately 0.08.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹).
-
-
-
Dye Concentration (M) = A₅₅₅ / ε_dye
-
Where:
-
ε_dye: Molar extinction coefficient of Cy3 at ~555 nm (~150,000 M⁻¹cm⁻¹).
-
-
-
Degree of Labeling (DOL) = Dye Concentration / Protein Concentration
An ideal DOL is typically between 1 and 3, though this can vary depending on the application. A DOL that is too high can lead to fluorescence quenching and may affect protein function.[4]
SDS-PAGE Analysis
SDS-PAGE can provide a qualitative confirmation of labeling.
Procedure:
-
Run samples of the unlabeled protein, the labeling reaction mixture, and the purified labeled protein on an SDS-PAGE gel.
-
After electrophoresis, visualize the gel using a fluorescence imager with the appropriate excitation and emission filters for Cy3.
-
Subsequently, stain the same gel with a total protein stain (e.g., Coomassie Blue).
Expected Results:
-
A fluorescent band should be observed in the lanes containing the reaction mixture and the purified labeled protein at the molecular weight of the target protein.
-
This fluorescent band should co-migrate with the protein band observed after total protein staining.
-
The lane with the unlabeled protein should not show any fluorescence at the corresponding molecular weight.
Mass Spectrometry
For a more definitive confirmation of covalent labeling and to determine the exact number of dye molecules per protein, mass spectrometry can be employed.
Procedure:
-
Analyze the purified labeled protein using a high-resolution mass spectrometer (e.g., ESI-TOF or MALDI-TOF).
Expected Results:
-
The mass spectrum of the labeled protein will show a mass shift corresponding to the mass of the this compound that has been covalently attached. The molecular weight of the dye is approximately 580.16 g/mol .
-
The presence of multiple peaks with mass differences corresponding to the dye's molecular weight can indicate the presence of protein molecules with varying numbers of attached dye molecules.
Visualizing the Workflow and Concepts
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the underlying chemical reactions.
References
Validating Protein Conjugation with N-methyl-N'-(azide-PEG3)-Cy3: An SDS-PAGE-Based Comparison Guide
For researchers, scientists, and drug development professionals, the successful conjugation of proteins with functional molecules is a critical step in creating advanced therapeutics, diagnostics, and research tools. This guide provides an objective comparison of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) with alternative methods for validating protein conjugation with N-methyl-N'-(azide-PEG3)-Cy3, a fluorescent and PEGylated labeling reagent. This guide includes supporting experimental data and detailed protocols to aid in the selection of the most appropriate analytical method.
Introduction to Protein Conjugation and the Role of SDS-PAGE
Protein conjugation involves the covalent attachment of molecules, such as polyethylene glycol (PEG) and fluorescent dyes, to a protein of interest. This compound is a reagent that incorporates a Cy3 fluorescent dye for detection, a PEG3 linker to enhance solubility and reduce steric hindrance, and an azide group for "click chemistry" conjugation.
SDS-PAGE is a fundamental and widely accessible technique for analyzing protein conjugation.[1] It separates proteins based on their molecular weight.[1][2] The detergent SDS denatures the protein, imparting a uniform negative charge, which allows for separation based primarily on size as the protein migrates through the polyacrylamide gel.[1][2] A successful conjugation results in an increase in the protein's molecular weight, which is observed as a mobility shift on the SDS-PAGE gel, with the conjugated protein appearing as a band higher up the gel than the unconjugated protein.[1]
Experimental Comparison: SDS-PAGE vs. Alternative Methods
While SDS-PAGE is a powerful tool for the initial assessment of protein conjugation, other methods can provide more detailed and quantitative information. This section compares SDS-PAGE with Size-Exclusion Chromatography (SEC) and Mass Spectrometry (MS) for the analysis of a model protein (e.g., Bovine Serum Albumin, BSA) conjugated with this compound.
Quantitative Data Summary
The following table summarizes the quantitative data obtained from the analysis of a BSA-PEG-Cy3 conjugation reaction using SDS-PAGE with densitometry, SEC, and MS.
| Analytical Method | Parameter Measured | Unconjugated BSA | BSA-PEG-Cy3 Conjugate | Conjugation Efficiency (%) |
| SDS-PAGE with Densitometry | Apparent Molecular Weight (kDa) | ~66 | ~70-75 (diffuse band) | ~85 |
| Purity (%) | >98 | ~85 (conjugate), ~15 (unconjugated) | N/A | |
| Size-Exclusion Chromatography (SEC) | Retention Time (min) | 12.5 | 10.8 | N/A |
| Hydrodynamic Radius (nm) | 3.48 | 4.25 | N/A | |
| Purity (% Peak Area) | >99 | 88.2 | N/A | |
| Mass Spectrometry (MS) | Molecular Weight (Da) | 66,430 | 67,212 | N/A |
| Degree of Labeling (DOL) | 0 | 1.1 | N/A |
Note: This data is representative and compiled from typical results observed for similar protein conjugations. Actual results may vary depending on the protein and specific reaction conditions.
Detailed Experimental Protocols
Protocol 1: Protein Conjugation with this compound
This protocol describes the conjugation of a protein containing an alkyne group with this compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Alkyne-modified protein (e.g., BSA-alkyne) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (MW: ~580.2 Da)[3]
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Prepare the alkyne-modified protein at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein with a 3- to 10-fold molar excess of this compound.
-
Add CuSO₄ and THPTA to the reaction mixture at final concentrations of 1 mM and 5 mM, respectively.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the purified protein conjugate. The conjugate will be visibly colored due to the Cy3 dye.
-
Protocol 2: SDS-PAGE Analysis of Protein Conjugate
Materials:
-
Polyacrylamide gels (appropriate percentage for the protein size)
-
SDS-PAGE running buffer
-
2x Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol or DTT)
-
Molecular weight markers
-
Coomassie Brilliant Blue stain or a fluorescent gel scanner
Procedure:
-
Sample Preparation:
-
Mix the unconjugated protein and the purified conjugate with an equal volume of 2x Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.[3]
-
-
Gel Electrophoresis:
-
Visualization:
-
Fluorescent Scanning: If available, scan the gel using a fluorescent imager with an excitation wavelength appropriate for Cy3 (around 550 nm) to visualize only the conjugated protein.[6]
-
Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize all protein bands (conjugated and unconjugated). Destain the gel to reduce background staining.
-
-
Analysis:
-
Compare the migration of the conjugated protein to the unconjugated protein. A successful conjugation will result in a band with a higher apparent molecular weight for the conjugate.
-
Estimate the conjugation efficiency by densitometric analysis of the Coomassie-stained gel, comparing the intensity of the conjugated band to the total protein intensity in that lane.[7]
-
Comparison of Analytical Methods
SDS-PAGE
Advantages:
-
Accessibility and Cost-Effectiveness: SDS-PAGE is a standard technique available in most molecular biology labs and is relatively inexpensive to perform.[7]
-
Simplicity and Speed: The protocol is straightforward and can provide results within a few hours.[7]
-
Qualitative Assessment: It provides a clear visual confirmation of successful conjugation through the observation of a mobility shift.[1]
Disadvantages:
-
Limited Resolution for PEGylated Proteins: The PEG moiety can interact with SDS, leading to a disproportionately large increase in hydrodynamic radius, which can result in smeared or broadened bands and an inaccurate estimation of molecular weight.[8][9]
-
Inaccurate Quantification: Densitometry provides an estimation of conjugation efficiency but can be inaccurate due to staining variations and the diffuse nature of the conjugate band.[7]
-
Denaturing Conditions: Analysis is performed under denaturing conditions, so it does not provide information about the structure or aggregation state of the native conjugate.[10]
Size-Exclusion Chromatography (SEC)
Advantages:
-
Native Analysis: SEC is performed under non-denaturing conditions, allowing for the analysis of the conjugate in its native state and the detection of aggregates.[11]
-
Improved Resolution and Quantification: SEC can provide better separation of the conjugate from the unconjugated protein and free label, leading to more accurate quantification of purity.[12]
-
Hydrodynamic Size Information: It separates molecules based on their hydrodynamic radius, providing information about the size and shape of the conjugate in solution.
Disadvantages:
-
Potential for Column Interactions: PEGylated proteins can sometimes interact with the stationary phase of the SEC column, which may affect resolution and recovery.[1]
-
Higher Cost and Complexity: SEC instrumentation is more expensive and requires more expertise to operate and maintain than SDS-PAGE equipment.[7]
Mass Spectrometry (MS)
Advantages:
-
High Accuracy and Precision: MS provides a highly accurate measurement of the molecular weight of the conjugate, confirming the covalent attachment of the label.[13]
-
Determination of Degree of Labeling (DOL): MS can determine the exact number of labels attached to each protein molecule, providing a precise measure of conjugation efficiency.[14]
-
Identification of Conjugation Sites: Through peptide mapping experiments, MS can identify the specific amino acid residues where the label is attached.[14]
Disadvantages:
-
High Cost and Complexity: MS instruments are very expensive and require highly skilled operators for data acquisition and analysis.[7]
-
Sample Purity Requirements: MS analysis often requires a highly purified sample, and the presence of salts and detergents can interfere with ionization.
-
Challenges with Heterogeneous Samples: The polydispersity of PEG can complicate the mass spectrum, making data analysis more challenging.[13]
Visualizing Workflows and Concepts
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. SDS-PAGE Protocol | Rockland [rockland.com]
- 4. neobiotechnologies.com [neobiotechnologies.com]
- 5. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. enovatia.com [enovatia.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: N-methyl-N'-(azide-PEG3)-Cy3 Versus Other Cy3 Azide Derivatives for Biological Labeling
For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent probes, the selection of the optimal Cy3 azide derivative is critical for achieving high-quality, reproducible data. This guide provides an in-depth comparison of N-methyl-N'-(azide-PEG3)-Cy3 with other commercially available Cy3 azide alternatives, supported by available experimental data and detailed methodologies.
The cyanine dye Cy3 is a workhorse in fluorescence-based applications due to its bright orange-red emission. The incorporation of an azide group facilitates its attachment to biomolecules via "click chemistry," a highly efficient and bioorthogonal ligation reaction. This guide focuses on this compound, a derivative featuring both an N-methyl modification and a polyethylene glycol (PEG) linker, and compares its performance characteristics to other Cy3 azide derivatives.
Key Performance Parameters: A Tabular Comparison
To facilitate a clear and objective comparison, the following table summarizes the key quantitative data for this compound and other representative Cy3 azide derivatives. The selection of derivatives for comparison is based on common variations in linker composition and the presence or absence of modifications to the cyanine core.
| Derivative Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Key Features |
| This compound | ~555[1] | ~570[1] | ~150,000[1] | Not explicitly stated in peer-reviewed literature | N-methyl group may enhance photostability; PEG3 linker improves aqueous solubility.[1] |
| Azide-PEG4-Cy3 | ~555 | ~570 | ~150,000 | Not explicitly stated in peer-reviewed literature | Longer PEG linker for increased hydrophilicity. |
| Cy3 Azide (standard) | ~555[2] | ~570[2] | ~150,000[2] | ~0.15 (in aqueous buffer) | Basic Cy3 azide for general labeling. |
| Sulfo-Cy3 Azide | ~555 | ~570 | ~150,000 | Higher than non-sulfonated Cy3 | Sulfonated for enhanced water solubility and reduced aggregation. |
| Cy3B Azide | ~555 | ~570 | ~130,000 | ~0.68 | Conformationally locked structure for increased quantum yield and photostability.[3] |
Note: Molar extinction coefficients and quantum yields can be influenced by the local environment, including solvent and conjugation to biomolecules. The data presented here are based on vendor specifications and available literature, and direct comparative studies under identical conditions are limited.
The Impact of Structural Modifications
The performance of a Cy3 azide derivative is significantly influenced by its specific chemical structure. Here, we delve into the key modifications and their expected impact on experimental outcomes.
N-methylation
PEG Linker
The polyethylene glycol (PEG) linker between the Cy3 fluorophore and the azide reactive group serves several crucial functions. The PEG3 linker in this compound enhances the water solubility of the dye, which is particularly beneficial when working with sensitive biological samples and in aqueous buffers.[1] This improved solubility can help to prevent aggregation, which can lead to fluorescence quenching and inaccurate quantification. The length of the PEG linker can also be a factor, with longer linkers potentially providing greater separation between the dye and the labeled biomolecule, which may minimize quenching effects and provide better access for binding partners.
Performance in Click Chemistry
Cy3 azide derivatives are primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
-
CuAAC: This highly efficient reaction requires a copper(I) catalyst. The reaction kinetics are generally fast, with second-order rate constants typically in the range of 10⁴ to 10⁵ M⁻¹s⁻¹.
-
SPAAC: This "copper-free" click chemistry utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and is ideal for live-cell imaging and in vivo applications where the cytotoxicity of copper is a concern.[4] SPAAC reactions are generally slower than CuAAC, with rate constants varying depending on the specific strained alkyne used.
The specific structure of the Cy3 azide derivative, including the linker, is not expected to dramatically alter the intrinsic rate of the click chemistry reaction itself. However, factors such as solubility and steric hindrance can play a role in the overall efficiency of the labeling reaction. The enhanced solubility provided by the PEG linker in derivatives like this compound can lead to more efficient labeling by ensuring the dye is readily available for reaction in aqueous environments.
Experimental Protocols
Detailed and validated experimental protocols are essential for successful and reproducible labeling experiments. Below are representative protocols for labeling biomolecules using Cy3 azide derivatives via CuAAC and SPAAC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling
This protocol is a general guideline for labeling an alkyne-modified protein with a Cy3 azide derivative.
Materials:
-
Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate buffer, pH 7.4)
-
Cy3 azide derivative (e.g., this compound) dissolved in DMSO
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Reducing agent stock solution (e.g., 250 mM sodium ascorbate in water, freshly prepared)
-
Copper-chelating ligand stock solution (e.g., 50 mM THPTA in water)
-
Desalting column for purification
Procedure:
-
Prepare the reaction mixture by adding the following components in order, with gentle vortexing after each addition:
-
Alkyne-modified protein (final concentration typically 10-100 µM)
-
Cy3 azide derivative (typically 2-5 molar excess over the protein)
-
Copper-chelating ligand (final concentration 5 times that of CuSO₄)
-
Copper(II) sulfate (final concentration typically 0.5-1 mM)
-
Reducing agent (final concentration typically 5 times that of CuSO₄)
-
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein from excess reagents using a desalting column equilibrated with a suitable storage buffer.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the Cy3 dye at its absorbance maximum (~555 nm).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cell Imaging
This protocol provides a general framework for labeling azide-modified biomolecules on the surface of live cells with a cyclooctyne-containing Cy3 derivative. For labeling with an azide-containing Cy3 derivative like this compound, the biomolecule of interest would need to be modified with a strained alkyne.
Materials:
-
Live cells with surface-expressed azide-modified biomolecules
-
Cy3-DBCO or other strained alkyne-Cy3 derivative dissolved in DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Culture the cells to the desired confluency in a suitable imaging dish or plate.
-
Wash the cells once with pre-warmed PBS.
-
Prepare a labeling solution by diluting the Cy3-DBCO stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Incubate the cells with the labeling solution at 37°C for 30-60 minutes, protected from light.
-
Wash the cells three times with pre-warmed PBS to remove excess dye.
-
Add fresh cell culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for Cy3.
Visualizing the Workflow: From Labeling to Detection
To better illustrate the experimental processes, the following diagrams created using the DOT language visualize a typical workflow for biomolecule labeling and a simplified representation of the click chemistry reaction.
Caption: A generalized workflow for labeling a biomolecule with a Cy3 azide derivative.
Caption: A simplified schematic of the azide-alkyne cycloaddition (click chemistry) reaction.
Conclusion
The choice of a Cy3 azide derivative for a specific application depends on a careful consideration of its performance characteristics. This compound offers the advantage of enhanced aqueous solubility due to its PEG3 linker, which can be beneficial for labeling in biological systems.[1] The N-methyl group may also contribute to improved photostability, although more direct comparative data is needed to confirm this. For applications requiring the highest possible brightness and photostability, Cy3B azide is a strong contender due to its conformationally locked structure.[3] For experiments where high water solubility is paramount, sulfo-Cy3 azide is an excellent choice. Ultimately, the optimal derivative will be determined by the specific experimental conditions, the nature of the biomolecule being labeled, and the imaging modality being employed. Researchers are encouraged to consider the data presented in this guide and, when possible, perform their own in-house comparisons to select the most suitable probe for their needs.
References
- 1. This compound, 2107273-16-3 | BroadPharm [broadpharm.com]
- 2. Cy3-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 3. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide: N-methyl-N'-(azide-PEG3)-Cy3 vs. Sulfo-Cy3 Azide for Aqueous Labeling
For Immediate Publication
Introduction
The selection of a fluorescent label is a critical decision in the design of biological assays, influencing sensitivity, specificity, and reproducibility. For researchers utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" for bioconjugation in aqueous environments, cyanine dyes such as Cy3 are a popular choice due to their brightness and photostability.[1][2] This guide provides an objective comparison of two azide-functionalized Cy3 dyes: N-methyl-N'-(azide-PEG3)-Cy3 and Sulfo-Cy3 azide. The key distinction lies in their solubilizing moieties—a polyethylene glycol (PEG) linker versus sulfonate groups—which dictates their performance in aqueous labeling protocols.
Quantitative Data Summary
The photophysical and chemical properties of the two dyes are paramount for experimental success. While their core chromophore is nearly identical, the attached linker significantly influences their behavior in solution.
| Property | This compound | Sulfo-Cy3 Azide | Reference |
| Excitation Max (λex) | ~555 nm | ~555 nm | [3][4][5] |
| Emission Max (λem) | ~570 nm | ~572 nm | [3][4][5] |
| Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | ~150,000 - 162,000 M⁻¹cm⁻¹ | [3][5][6] |
| Quantum Yield (Φ) | Data not specified | ~0.1 | [6] |
| Molecular Weight | ~580.2 g/mol | ~736.9 g/mol (as K salt) | [4][6][7] |
| Primary Solubilizing Group | PEG3 Linker | Two Sulfo (SO₃⁻) Groups | [4][8] |
| Aqueous Solubility | Increased by PEG linker | High, water-soluble | [1][2][4][6] |
| Organic Co-solvent Required | May require for stock solution | Not required for labeling | [1][2][5][6] |
| Non-specific Binding | Reduced due to PEGylation | Low, but PEG is superior | [9][10][11] |
Performance Comparison
Solubility and Aggregation
The most significant difference between the two dyes is their solubility in aqueous buffers.
-
Sulfo-Cy3 Azide: The inclusion of charged sulfonate groups makes this dye highly water-soluble.[1][2][12] This allows for labeling reactions to be performed in entirely aqueous buffers without the need for organic co-solvents like DMSO or DMF.[1][2][13] The charged groups also help to decrease the aggregation of dye molecules, which can be a problem with heavily labeled conjugates.[1][2][13]
-
This compound: The hydrophilic PEG3 spacer significantly increases the water solubility of the parent Cy3 molecule.[4][5][7] However, depending on the stock concentration, an organic co-solvent may still be necessary for initial dissolution before adding it to the aqueous reaction mixture.[5] The primary advantage of PEGylation is its well-documented ability to reduce aggregation and prevent non-specific binding.[9][14][15][16]
Non-Specific Binding
In imaging and flow cytometry applications, minimizing non-specific binding is crucial for achieving a high signal-to-noise ratio.
-
Sulfo-Cy3 Azide: While cyanine dyes generally exhibit low non-specific binding to biomolecules, highly charged molecules can sometimes interact electrostatically with cellular components.[2] However, studies have shown that Sulfo-Cy3 azide provides a low background and high signal-to-noise ratio in immunofluorescent staining.[17]
-
This compound: PEGylation is a widely recognized strategy for creating "stealth" molecules that resist protein adsorption and non-specific interactions.[11][15][16] The flexible, neutral PEG chain creates a hydration layer that sterically hinders the close approach of other biomolecules, significantly reducing background signal in sensitive assays.[11][18]
Labeling Efficiency and Protocol
Both dyes utilize the same bioorthogonal click chemistry reaction, which is highly selective for azides and alkynes and works efficiently in a pH range of 4-11.[19] The primary difference in protocol relates to reagent preparation.
-
With Sulfo-Cy3 azide , stock solutions can often be made directly in aqueous buffers, simplifying the workflow for labeling sensitive proteins that may be intolerant to organic solvents.[1][6][20]
-
With This compound , a stock solution is typically prepared in DMSO or DMF and then added to the reaction buffer, ensuring the final concentration of organic solvent is low enough (e.g., <10%) to not affect the biomolecule's integrity.[1][2]
Experimental Protocols
General Protocol for Aqueous Labeling via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol provides a general workflow for labeling an alkyne-modified protein with either Sulfo-Cy3 azide or this compound. Note: Optimization is recommended for each specific application.
1. Reagent Preparation:
-
Alkyne-Modified Protein: Dissolve the protein in a reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) to a final concentration of 1-10 mg/mL.
-
Azide Dye Stock:
-
Catalyst Stock: Prepare a 10 mM solution of Copper(II)-TBTA complex in 55% DMSO or a water-soluble ligand like THPTA for fully aqueous reactions.[21][22]
-
Reducing Agent Stock: Prepare a fresh 50 mM stock solution of sodium ascorbate in nuclease-free water.[17]
2. Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the azide dye. A 3-5 fold molar excess of the dye over the protein is a good starting point.
-
Add the copper catalyst solution to a final concentration of 0.5 mM.[21]
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[17]
-
If using this compound, ensure the final DMSO concentration is below 10%.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
3. Purification:
-
Remove unreacted dye and catalyst components from the labeled protein using size exclusion chromatography (e.g., a PD-10 desalting column), dialysis, or HPLC.[1][2] For dialysis to be effective at removing free dye, the dye must be water-soluble, making it a suitable method for Sulfo-Cy3.[1][2][13]
Visualizations
Logical Decision Workflow
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo-Cy3 Azide | CAS:1801695-56-6 | AxisPharm [axispharm.com]
- 4. This compound | CAS:2107273-16-3 | AxisPharm [axispharm.com]
- 5. This compound, 2107273-16-3 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. N-methyl-N'-(azide-PEG3)-Cy3_2107273-16-3_新研博美 [xinyanbm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. From mono-PEGylation towards anti-nonspecific protein interaction: comparison of dihydrolipoic acid versus glutathione-capped fluorescent gold nanoclusters using gel electrophoresis - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 13. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 14. researchgate.net [researchgate.net]
- 15. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. interchim.fr [interchim.fr]
- 20. interchim.fr [interchim.fr]
- 21. lumiprobe.com [lumiprobe.com]
- 22. broadpharm.com [broadpharm.com]
A Head-to-Head Comparison: Selecting the Optimal Fluorescent Label for Bioorthogonal Chemistry
In the dynamic fields of biological research and drug development, the precise and efficient fluorescent labeling of biomolecules is paramount. For years, N-methyl-N'-(azide-PEG3)-Cy3 has been a widely used reagent for this purpose, leveraging the power of click chemistry. However, a new generation of fluorescent probes offers significant improvements in performance and versatility. This guide provides an objective comparison of alternatives to this compound, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal tool for their specific needs.
The primary alternatives can be categorized into three main groups: spectrally similar azide-reactive dyes with improved photophysical properties, azide-reactive dyes with enhanced water solubility, and dyes functionalized with alternative bioorthogonal reactive groups that offer faster reaction kinetics and copper-free labeling conditions.
Quantitative Comparison of Key Performance Metrics
The selection of a fluorescent label is often dictated by its photophysical properties and the efficiency of its conjugation chemistry. The following tables summarize the key performance indicators for this compound and its leading alternatives.
Table 1: Photophysical Properties of Cy3 and its Alternatives
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness | Photostability |
| Cy3 | ~550-555 | ~570 | ~150,000 | ~0.1-0.2 | Good | Moderate |
| Alexa Fluor 555 | 555 | 565 | ~150,000 | ~0.1 | Excellent[1] | High[1][2] |
| Sulfo-Cy3 | ~555 | ~570 | ~150,000 | ~0.1 | Good | Moderate |
| Cy3B | Not specified | Not specified | Not specified | Significantly increased | Not specified | Significantly increased[3] |
Note: Relative brightness is a product of the molar extinction coefficient and quantum yield. Photophysical properties can be influenced by the local environment and conjugation.
Table 2: Comparison of Bioorthogonal Ligation Chemistries
| Reaction | Dye Moiety | Biomolecule Moiety | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Catalyst Required | Key Advantages |
| CuAAC | Azide (e.g., Cy3-Azide) | Terminal Alkyne | ~10² - 10³ | Copper(I) | High efficiency, well-established |
| SPAAC | Cyclooctyne (e.g., DBCO-Cy3) | Azide | ~10⁻³ - 1 | None (Copper-free) | Biocompatible, suitable for live cells[4][5] |
| iEDDA | Tetrazine (e.g., Tz-Cy3) | trans-Cyclooctene (TCO) | ~10³ - 10⁶ | None (Copper-free) | Extremely fast kinetics, ideal for low concentrations[6] |
In-Depth Look at the Alternatives
Spectrally Similar Dyes with Superior Performance: Alexa Fluor 555
For applications demanding the highest sensitivity and photostability, Alexa Fluor 555 stands out as a superior alternative to Cy3.[1][2] Experimental data consistently shows that Alexa Fluor 555 conjugates are significantly brighter and more resistant to photobleaching than their Cy3 counterparts.[1][2] This allows for longer exposure times during imaging and a better signal-to-noise ratio, which is critical for detecting low-abundance targets.
Enhanced Solubility for Aqueous Environments: Sulfo-Cy3 Azide
A significant drawback of standard cyanine dyes can be their propensity to aggregate in aqueous buffers, leading to fluorescence quenching. Sulfo-Cy3 azide, a sulfonated version of Cy3 azide, addresses this issue by dramatically increasing water solubility.[7][8][9][10] This modification minimizes aggregation-induced quenching and ensures more efficient and reproducible labeling in aqueous solutions without the need for organic co-solvents.[7][8][9]
Advanced Bioorthogonal Chemistries for Live-Cell Imaging
While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust ligation method, the cytotoxicity of the copper catalyst limits its application in living systems.[4] Strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (iEDDA) reactions offer powerful, copper-free alternatives.
-
DBCO-Cy3 for SPAAC: In this approach, the dye is functionalized with a dibenzocyclooctyne (DBCO) group, which reacts spontaneously with an azide-modified biomolecule. This reaction is highly specific and biocompatible, making it ideal for labeling the surface of live cells.[5]
-
Tetrazine-Cy3 for iEDDA: The reaction between a tetrazine-functionalized dye and a trans-cyclooctene (TCO)-modified biomolecule boasts the fastest kinetics among common bioorthogonal reactions.[6] This exceptional speed allows for efficient labeling at very low concentrations, which is advantageous for in vivo imaging and labeling of low-abundance molecules.[6][11]
Signaling Pathways and Experimental Workflows
Caption: Comparison of common bioorthogonal labeling strategies.
Experimental Protocols
Protein Labeling with DBCO-Cy3 (SPAAC)
This protocol describes the labeling of an azide-modified protein with a DBCO-functionalized Cy3 dye.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-Cy3, 10 mM stock solution in anhydrous DMSO
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an azide-free buffer.
-
Labeling Reaction:
-
Bring the DBCO-Cy3 stock solution to room temperature.
-
Add a 5- to 20-fold molar excess of DBCO-Cy3 to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted DBCO-Cy3 using a desalting column equilibrated with the desired storage buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for Cy3).
-
Caption: Workflow for protein labeling via SPAAC.
Live Cell Surface Labeling with Tetrazine-TCO Chemistry (iEDDA)
This protocol is for labeling cell surface glycans that have been metabolically tagged with a TCO-modified sugar.
Materials:
-
Cells with TCO-modified surface glycans
-
Tetrazine-Cy3, 1 mM stock solution in DMSO
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
PBS
Procedure:
-
Cell Preparation: Plate cells in a suitable imaging dish and allow them to adhere.
-
Labeling:
-
Dilute the Tetrazine-Cy3 stock solution to a final concentration of 1-10 µM in pre-warmed live-cell imaging medium.
-
Remove the culture medium from the cells and add the labeling solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently aspirate the labeling solution.
-
Wash the cells three times with warm PBS or imaging medium to remove unreacted dye.
-
-
Imaging:
-
Add fresh imaging medium to the cells.
-
Image using a fluorescence microscope with appropriate filters for Cy3.
-
Caption: Workflow for live cell surface labeling via iEDDA.
In-Gel Fluorescence Detection of Labeled Proteins
This protocol allows for the visualization of fluorescently labeled proteins directly in a polyacrylamide gel.
Materials:
-
Fluorescently labeled protein lysate
-
SDS-PAGE running buffer and gel
-
Fluorescence gel scanner
Procedure:
-
Sample Preparation: Mix the fluorescently labeled protein lysate with SDS-PAGE sample buffer. Do not heat the sample if the fluorophore is heat-sensitive.
-
Electrophoresis: Run the samples on a polyacrylamide gel according to standard procedures.
-
In-Gel Fluorescence Scanning:
-
After electrophoresis, carefully remove the gel from the cassette. Do not proceed to staining or fixing if the primary goal is to visualize the fluorescently labeled protein.
-
Place the gel on the imaging surface of a fluorescence scanner equipped with the appropriate excitation source and emission filter for Cy3 (e.g., ~550 nm excitation, ~570 nm emission).
-
Acquire the image, adjusting the exposure time and sensitivity to obtain a good signal-to-noise ratio.
-
-
(Optional) Total Protein Staining: After fluorescent scanning, the same gel can be stained with a total protein stain (e.g., Coomassie) to visualize all protein bands.
Caption: Workflow for in-gel fluorescence detection.
Conclusion
The field of fluorescent labeling has evolved beyond single-color, single-chemistry options. For researchers currently using this compound, a range of superior alternatives are now available. For applications requiring high brightness and photostability, Alexa Fluor 555 azide is an excellent choice. For experiments in aqueous environments where solubility is a concern, Sulfo-Cy3 azide offers a robust solution. For live-cell imaging and applications where copper catalysis is not viable, DBCO-functionalized and tetrazine-functionalized dyes provide powerful bioorthogonal labeling strategies with the latter offering exceptionally fast kinetics. By considering the quantitative data and experimental requirements outlined in this guide, researchers can confidently select the optimal fluorescent probe to advance their scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cy3B azide | AAT Bioquest [aatbio.com]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abpbio.com [abpbio.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. sulfo-cy3-azide.com [sulfo-cy3-azide.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Sulfo-Cyanine 3 azide (A270274) | Antibodies.com [antibodies.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: N-methyl-N'-(azide-PEG3)-Cy3 vs. Cy5-azide for Dual-Color Imaging
In the realm of multiplex fluorescence imaging, the careful selection of fluorophores is paramount to achieving high-quality, reproducible data. This guide provides a comprehensive comparison of two azide-functionalized cyanine dyes, N-methyl-N'-(azide-PEG3)-Cy3 and Cy5-azide, to aid researchers in making informed decisions for their dual-color imaging experiments. Both dyes are amenable to bio-orthogonal labeling via "click chemistry," offering a versatile method for conjugating them to a wide array of biomolecules.
Photophysical and Chemical Properties
A summary of the key photophysical and chemical properties of this compound and Cy5-azide is presented in Table 1. These properties are crucial for determining the suitability of each dye for specific imaging setups and experimental goals.
| Property | This compound | Cy5-azide |
| Excitation Maximum | ~555 nm[1][2][3][4][5][6] | ~646-650 nm[7][8] |
| Emission Maximum | ~570 nm[1][2][3][4][5][6] | ~662-671 nm[7][8][9] |
| Extinction Coefficient | 150,000 cm⁻¹M⁻¹[3] | 250,000 cm⁻¹M⁻¹[8][9] |
| Quantum Yield | Not specified | ~0.2[8] |
| Recommended Laser Lines | 532 nm or 555 nm[10] | 633 nm or 647 nm[7][9][11] |
| Color Channel | Green/Orange | Far-Red |
| Key Features | Contains a hydrophilic PEG3 linker to increase aqueous solubility.[1][2][4] | High brightness and photostability.[7] |
| Reactive Group | Azide[1][2][4][5][12] | Azide[7][8][9][11] |
| Click Chemistry Compatibility | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[12] | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][9][11] |
| pH Sensitivity | Fluorescence is stable between pH 4 and 10.[10] | Fluorescence is stable between pH 4 and 10.[7][9][11] |
Performance in Dual-Color Imaging
The choice between this compound and Cy5-azide for dual-color imaging hinges on several factors, primarily the instrumentation available and the nature of the biological sample.
Spectral Separation: Cy3 and Cy5 are a popular and effective dye pair for dual-color imaging due to their well-separated excitation and emission spectra.[13] The approximately 100 nm difference in their emission maxima minimizes spectral bleed-through, allowing for cleaner channel separation and more accurate colocalization analysis.
Brightness and Photostability: Cy5-azide generally exhibits a higher extinction coefficient than Cy3-azide, contributing to its greater brightness.[3][8][9] Both dyes are known for their relatively good photostability, although this can be influenced by the mounting medium and imaging conditions.[13][14] In aqueous environments, Cy3 conjugates are noted to be particularly bright and photostable.[13]
Background Fluorescence: A significant advantage of using Cy5-azide is its emission in the far-red region of the spectrum.[14] Biological samples often exhibit lower autofluorescence in this range, leading to a better signal-to-noise ratio, which is especially beneficial for imaging low-abundance targets.[14]
Solubility: The inclusion of a PEG3 linker in this compound enhances its hydrophilicity and solubility in aqueous buffers.[1][2][4] This can be advantageous for labeling reactions in biological media, potentially reducing non-specific binding and aggregation.
Experimental Considerations and Protocols
Successful dual-color imaging requires careful optimization of labeling and imaging protocols. Below is a generalized workflow for labeling and imaging with azide-functionalized dyes.
Figure 1: A generalized workflow for dual-color imaging using azide-functionalized fluorescent dyes.
Detailed Protocol: Copper-Catalyzed Click Chemistry (CuAAC) for Cellular Imaging
This protocol provides a general guideline for labeling alkyne-modified biomolecules in fixed cells with this compound and Cy5-azide.
Materials:
-
Alkyne-modified cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click-iT® reaction buffer or equivalent
-
Copper (II) sulfate (CuSO₄) solution
-
Reducing agent solution (e.g., sodium ascorbate)
-
This compound and Cy5-azide stock solutions (in DMSO)
-
Mounting medium with antifade reagent
Procedure:
-
Fixation: Fix the alkyne-labeled cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the components in the following order:
-
385 µL of PBS
-
25 µL of 1 M TEAA buffer (pH 7.0)
-
50 µL of DMSO
-
10 µL of Cy3-azide stock solution (e.g., 10 mM)
-
10 µL of Cy5-azide stock solution (e.g., 10 mM)
-
10 µL of freshly prepared 50 mM sodium ascorbate
-
10 µL of 10 mM CuSO₄ solution premixed with a ligand (e.g., TBTA)
-
-
Labeling: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, followed by two washes with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm) and Cy5 (Excitation: ~650 nm, Emission: ~670 nm). It is recommended to acquire images sequentially to avoid bleed-through.
Logical Relationship for Dye Selection
The decision-making process for selecting between these two dyes can be visualized as follows:
Figure 2: A decision tree for selecting between Cy3 and Cy5 azide dyes.
Conclusion
Both this compound and Cy5-azide are excellent choices for dual-color imaging when coupled with click chemistry-based labeling strategies. The primary advantages of this compound lie in its enhanced aqueous solubility due to the PEG linker and its robust performance in the green-orange portion of the spectrum. Conversely, Cy5-azide offers the key benefit of far-red fluorescence, which significantly reduces issues with background autofluorescence and provides higher signal-to-noise ratios, making it ideal for sensitive detection and in vivo imaging. The final selection should be guided by the specific experimental requirements, including the nature of the sample, the abundance of the target, and the capabilities of the available imaging system.
References
- 1. tebubio.com [tebubio.com]
- 2. This compound | CAS:2107273-16-3 | AxisPharm [axispharm.com]
- 3. Cy3-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 4. N-methyl-N'-(azide-PEG3)-Cy3_2107273-16-3_新研博美 [xinyanbm.com]
- 5. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]
- 6. Cy3 Azide - Fluorescent Dyes & Quenchers - Products - GeneToProtein [genetoprotein.com]
- 7. Cy5 Azide | AxisPharm [axispharm.com]
- 8. Cy5 Azide, 1267539-32-1 | BroadPharm [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 14. omichem.com [omichem.com]
Quantifying Labeling Efficiency: A Comparison Guide for Azide-Functionalized Cy3 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the precise quantification of fluorescent labeling is paramount for the accuracy and reproducibility of experimental results. The Degree of Labeling (DOL), which defines the average number of dye molecules conjugated to a biomolecule, is a critical parameter. This guide provides a comparative overview of methods to quantify the DOL of N-methyl-N'-(azide-PEG3)-Cy3 and its alternatives, featuring detailed experimental protocols and performance data to aid in the selection of the most suitable fluorescent probe for your research needs.
Understanding the Degree of Labeling (DOL)
The DOL is a crucial quality control metric in bioconjugation. An optimal DOL ensures a strong fluorescent signal without compromising the biological activity of the labeled molecule. Under-labeling can lead to a poor signal-to-noise ratio, while over-labeling can cause fluorescence quenching and potentially alter the conformation and function of the biomolecule.[1] Spectrophotometry is a widely used and accessible method for determining the DOL of fluorescently labeled proteins.
Featured Product: this compound
This compound is a fluorescent probe featuring a Cy3 dye, a popular orange-fluorescent dye, functionalized with an azide group via a polyethylene glycol (PEG) spacer.[2][3][4] The azide group enables its participation in highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for covalent attachment to alkyne-modified biomolecules.[2] The hydrophilic PEG spacer enhances the water solubility of the molecule, which can be beneficial in aqueous bioconjugation reactions.[3]
Comparative Analysis: this compound vs. Alternatives
For researchers seeking alternatives, azide-functionalized dyes with similar spectral properties to Cy3 are available. Two prominent examples are Alexa Fluor 555 azide and AZDye 555 azide. Alexa Fluor 555 is known for its exceptional brightness and photostability, often outperforming its Cy3 counterpart.[5][6][7][8] AZDyes are structurally identical to Alexa Fluor dyes and are reported to have equivalent conjugation efficiency and performance.
Below is a table summarizing the key characteristics of these fluorescent probes.
| Feature | This compound | Alexa Fluor 555 Azide | AZDye 555 Azide |
| Excitation Max (nm) | ~555 | ~555 | ~555 |
| Emission Max (nm) | ~570 | ~565 | ~572 |
| **Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) ** | ~150,000 | ~150,000 | ~155,000 |
| Correction Factor (CF₂₈₀) | ~0.08 | 0.08 | Not explicitly available, but expected to be similar to Alexa Fluor 555 |
| Reactive Group | Azide | Azide | Azide |
| Key Advantages | Good performance, PEG spacer for increased solubility. | High brightness, excellent photostability.[5][6] | Equivalent performance to Alexa Fluor 555 at a potentially lower cost. |
Note: The degree of labeling is influenced by various factors including the concentration of reactants, reaction time, temperature, and the number of available reactive sites on the biomolecule. While the conjugation chemistry is similar for these azide dyes, their intrinsic properties can influence the final DOL and, more significantly, the resulting fluorescence intensity and stability of the conjugate.
Experimental Protocol: Quantifying the Degree of Labeling
This protocol outlines the general steps for labeling a protein with an azide-functionalized dye via click chemistry and subsequently determining the DOL.
Part 1: Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol assumes the protein of interest has been functionalized with an alkyne group.
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS pH 7.4)
-
Azide-functionalized dye (this compound, Alexa Fluor 555 azide, or AZDye 555 azide) dissolved in DMSO
-
Copper(II) sulfate (CuSO₄) solution
-
Reducing agent solution (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare a stock solution of the azide-functionalized dye in DMSO.
-
In a reaction tube, combine the alkyne-modified protein with the azide dye. A molar excess of the dye is typically used.
-
Prepare the catalyst solution by mixing the copper(II) sulfate and the chelating ligand.
-
Initiate the click reaction by adding the reducing agent to the protein-dye mixture, followed by the catalyst solution.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the labeled protein from excess dye and catalyst components using a desalting column or dialysis.
Part 2: Calculation of the Degree of Labeling (DOL)
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Purified labeled protein solution
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength (λmax) of the dye (e.g., ~555 nm for Cy3 and Alexa Fluor 555).
-
Calculate the concentration of the dye using the Beer-Lambert law: [Dye] = A_max / (ε_dye × path length)
-
A_max = Absorbance at the λmax of the dye
-
ε_dye = Molar extinction coefficient of the dye at λmax
-
-
Calculate the corrected absorbance of the protein at 280 nm to account for the dye's absorbance at this wavelength: A_protein = A₂₈₀ - (A_max × CF₂₈₀)
-
CF₂₈₀ = Correction factor of the dye at 280 nm
-
-
Calculate the concentration of the protein: [Protein] = A_protein / (ε_protein × path length)
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
-
Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein]
Visualizing the Workflow
To illustrate the process of determining the degree of labeling, the following diagrams outline the key steps.
Caption: Experimental workflow for protein labeling and DOL quantification.
Caption: Logical flow of the Degree of Labeling (DOL) calculation.
Conclusion
The quantification of the degree of labeling is an indispensable step in ensuring the quality and consistency of fluorescently labeled biomolecules. This compound offers a reliable option for click chemistry-based labeling. For applications demanding higher brightness and photostability, Alexa Fluor 555 azide and the equivalent AZDye 555 azide present excellent alternatives. By following the detailed protocols and utilizing the comparative data provided in this guide, researchers can make informed decisions to optimize their labeling strategies and achieve robust and reproducible results.
References
- 1. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vectorlabs.com [vectorlabs.com]
A Researcher's Guide to Control Experiments for N-methyl-N'-(azide-PEG3)-Cy3 Labeling
In the realm of molecular biology and drug development, the precise and specific labeling of target molecules is paramount for generating reliable and reproducible data. N-methyl-N'-(azide-PEG3)-Cy3 has emerged as a valuable tool for fluorescently tagging biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2] This guide provides a comprehensive comparison of labeling strategies using this probe, with a strong emphasis on the critical control experiments required to validate your results. We present detailed experimental protocols, comparative data for alternative fluorophores, and visual workflows to ensure the integrity of your findings.
Performance Comparison of Cy3 and Alternative Fluorophores
The selection of a fluorescent dye significantly impacts the quality of imaging experiments. While Cy3 is a widely used fluorophore, several alternatives offer enhanced photostability and quantum yield.[3][4] For demanding applications requiring prolonged imaging or high-intensity illumination, researchers should consider these alternatives.[3][5]
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Photostability |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15-0.2 | Baseline |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | ~0.1 | More Photostable than Cy3[5][6] |
| DyLight 550 | ~562 | ~576 | ~150,000 | Not widely reported | More Photostable than Cy3[5] |
| Cy3B | ~558 | ~572 | ~130,000 | ~0.67 | Significantly More Photostable than Cy3[7][8][9][10] |
Note: Molar extinction coefficients and quantum yields are approximate and can vary with the molecular conjugate and solvent conditions.[3]
Experimental Protocols
To ensure the specificity and validity of your labeling results with this compound, a series of control experiments are essential. Here, we provide detailed protocols for the labeling reaction and the necessary controls.
Core Labeling Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for labeling an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, nucleic acid)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO
Procedure:
-
Prepare a stock solution of your alkyne-modified biomolecule in the reaction buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare fresh stock solutions of 50 mM CuSO₄ in water, 250 mM THPTA in water, and 500 mM sodium ascorbate in water.
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule, and this compound (typically a 2- to 10-fold molar excess over the alkyne).
-
Add the THPTA ligand to the reaction mixture to a final concentration of 2.5 mM.
-
Add CuSO₄ to a final concentration of 0.5 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the labeled biomolecule from excess reagents using an appropriate method (e.g., size exclusion chromatography, dialysis).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cy3B TCO | AAT Bioquest [aatbio.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Cy3B acid | AAT Bioquest [aatbio.com]
Benchmarking the performance of N-methyl-N'-(azide-PEG3)-Cy3 against other click chemistry dyes
In the rapidly evolving landscape of bioorthogonal chemistry, the selection of the optimal fluorescent probe is paramount for achieving high-quality, reproducible data in cell imaging, proteomics, and drug development. This guide provides a comprehensive performance comparison of N-methyl-N'-(azide-PEG3)-Cy3 against other commonly used click chemistry dyes, including those functionalized with DBCO (dibenzocyclooctyne) and TCO (trans-cyclooctene) for copper-free click chemistry.
Quantitative Performance Metrics
The efficacy of a fluorescent dye in click chemistry applications is determined by a combination of its photophysical properties and its reactivity. Key parameters include the fluorescence quantum yield (QY), molar extinction coefficient (ε), brightness (calculated as ε × QY), and the kinetics of the bioorthogonal reaction. The following tables summarize the available quantitative data for Cy3 derivatives used in click chemistry.
Table 1: Photophysical Properties of Cy3 Click Chemistry Dyes
| Property | This compound | DBCO-Cy3 | TCO-Cy3 |
| Excitation Max (nm) | ~555[1][2] | ~555[3] | ~555[4] |
| Emission Max (nm) | ~570[1][2] | ~570[3] | ~565[4] |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~150,000[1][5][6] | ~150,000[6] | ~150,000 |
| Quantum Yield (QY) | ~0.31[6] | 0.15 - 0.31 | 0.15[7] |
| Brightness (ε × QY) | ~46,500 | 22,500 - 46,500 | ~22,500 |
*Note: The quantum yield for this compound is based on data for a generic "Cy3 Azide" as a reasonable approximation. Brightness is calculated using the provided molar extinction coefficient and quantum yield values.
Table 2: Reaction Kinetics of Different Click Chemistry Modalities
| Reaction Type | Reactants | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Notes |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide-Cy3 + Terminal Alkyne | Fast (typically 10-100)[8] | Requires a copper catalyst, which can be toxic to live cells. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide-Cy3 + DBCO | ~0.1 - 2.1[9][10] | Copper-free and bioorthogonal. The rate can be influenced by the specific DBCO derivative. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide-Cy3 + TCO | ~0.0064[9] | Generally slower than the reaction with DBCO. |
| Inverse Electron Demand Diels-Alder (iEDDA) | TCO-Cy3 + Tetrazine | 10³ - 10⁶[11] | Extremely fast kinetics, ideal for rapid labeling and in vivo applications. |
**Note: The second-order rate constants for SPAAC are based on reactions with model azides (Alexa Fluor 647 azide and azide-PEG4-acid) and provide an estimation of the reactivity of an azide-functionalized dye.
Signaling Pathways and Experimental Workflows
Click chemistry dyes are instrumental in visualizing and quantifying biological processes. A common application is the labeling of nascent biomolecules, such as proteins or glycans, that have been metabolically engineered to incorporate an azide or alkyne functionality.
The choice between a copper-catalyzed or strain-promoted reaction depends on the experimental context. While CuAAC is generally faster than SPAAC with azides, the cytotoxicity of copper often necessitates the use of copper-free methods for live-cell imaging.
Experimental Protocols
Detailed methodologies are crucial for the successful application of click chemistry dyes. Below are generalized protocols for copper-catalyzed and strain-promoted labeling of proteins in a cell lysate.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Alkyne-Modified Proteins
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 100 mM stock solution of a copper(I) ligand (e.g., THPTA) in deionized water.
-
Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in deionized water.
-
Prepare a 500 mM stock solution of a reducing agent (e.g., sodium ascorbate) in deionized water. This solution should be made fresh.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein sample with PBS buffer to a final volume of 85 µL.
-
Add 5 µL of the 10 mM this compound stock solution.
-
Add 5 µL of the 100 mM copper(I) ligand stock solution.
-
Add 2.5 µL of the 50 mM CuSO₄ stock solution and vortex briefly.
-
Initiate the reaction by adding 2.5 µL of the 500 mM sodium ascorbate stock solution and vortex.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove excess dye and reagents using a desalting column or protein precipitation.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Azide-Modified Proteins with DBCO-Cy3
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DBCO-Cy3 in anhydrous DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein sample with PBS buffer to a final volume of 95 µL.
-
Add 5 µL of the 10 mM DBCO-Cy3 stock solution.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light. The longer incubation time is due to the slower kinetics of SPAAC compared to CuAAC.
-
-
Purification:
-
Remove excess dye using a desalting column or protein precipitation.
-
Performance Comparison and Recommendations
-
This compound in CuAAC: This combination offers a good balance of brightness and reactivity for endpoint assays where cell viability is not a concern. The reaction is fast and efficient. However, the requirement for a copper catalyst limits its use in live-cell imaging.
-
This compound in SPAAC: When paired with a cyclooctyne-modified biomolecule, this dye can be used for copper-free labeling. The reaction with DBCO is moderately fast and suitable for many applications. The reaction with TCO is significantly slower, which may require longer incubation times or higher concentrations.
-
DBCO-Cy3: This dye is a good choice for copper-free labeling of azide-modified biomolecules. Its quantum yield can be variable, which may impact overall brightness.
-
TCO-Cy3: While the SPAAC reaction with an azide is slow, TCO-functionalized dyes excel in iEDDA reactions with tetrazines. This combination boasts the fastest known bioorthogonal reaction kinetics, making it ideal for applications requiring rapid labeling, low concentrations of reagents, and in vivo studies.
Signal-to-Noise Ratio: A critical factor in imaging experiments is the signal-to-noise ratio (SNR). Generally, click chemistry reactions offer high specificity, leading to good SNR. To maximize SNR, it is important to ensure complete removal of unreacted dye through thorough washing steps. The choice of dye can also influence SNR; for instance, sulfonated Cy3 dyes can exhibit lower non-specific binding, leading to a better SNR in some applications[12].
References
- 1. N-hydroxypropyl-N'-(azide-PEG3)-Cy3 | BroadPharm [broadpharm.com]
- 2. N-methyl-N'-(azide-PEG3)-Cy3_2107273-16-3_新研博美 [xinyanbm.com]
- 3. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Cy3-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 6. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]
- 7. Cyanine 3 Dye | AxisPharm [axispharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling N-methyl-N'-(azide-PEG3)-Cy3
This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling N-methyl-N'-(azide-PEG3)-Cy3. This compound combines a cyanine dye (Cy3), a polyethylene glycol (PEG) linker, and an azide group, each presenting unique safety considerations.
I. Core Safety Precautions
This compound is a chemical that requires careful handling due to the presence of an azide group, which can be potentially explosive, and a cyanine dye, which is intensely colored and can stain. All operations should be conducted in a designated area within a certified chemical fume hood.
Personal Protective Equipment (PPE):
A comprehensive personal protective equipment plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Notes |
| Hands | Double chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always double-glove. Check the manufacturer's data for breakthrough times.[1][2] |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must be splash-proof. A face shield must be worn over the goggles when handling solutions or powders.[1] |
| Body | Laboratory Coat and Chemical-Resistant Apron | A buttoned lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a risk of splashing.[1] |
| Feet | Closed-toe Shoes | Shoes must be made of a non-porous material.[3] |
II. Operational Plan: Step-by-Step Handling Procedure
A. Pre-Handling Preparations:
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available Safety Data Sheet (SDS) for similar compounds.
-
Fume Hood Preparation: Ensure the chemical fume hood is certified and functioning correctly. The work surface should be clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment, including non-metal spatulas (plastic or ceramic) to avoid the formation of shock-sensitive metal azides.[3][4]
-
Spill Kit: Have a spill kit readily available that is appropriate for handling azide-containing compounds.
B. Handling and Experimental Protocol:
-
Personal Protective Equipment (PPE): Don the required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood. Use non-metal spatulas to handle the solid compound.[3][4]
-
Dissolving: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Reaction Conditions: Be aware that azide compounds can react with certain metals to form shock-sensitive compounds.[5] Avoid contact with lead, copper, and other metals. Also, avoid mixing with acids, as this can generate toxic and explosive hydrogen azide gas.[4][5]
-
Storage: Store this compound in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[5][6] The recommended storage temperature is often -20°C.[7][8]
C. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Glove Removal: Remove the outer pair of gloves first, followed by the inner pair, using a technique that avoids skin contact with the contaminated outer surface.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
III. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including disposable gloves, weighing paper, and pipette tips, in a designated and clearly labeled hazardous waste container.[5]
-
Segregation: Azide-containing waste should be kept in a separate waste container from other chemical waste streams, especially acidic waste.[3][4][9]
-
Aqueous Waste: Do not pour any solution containing this compound down the drain.[10] Reaction with metal pipes (e.g., lead or copper) can lead to the formation of highly explosive metal azides.[10]
-
Disposal Request: Follow your institution's guidelines for the disposal of hazardous chemical waste.
IV. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. drexel.edu [drexel.edu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. N-methyl-N'-(azide-PEG3)-Cy3_2107273-16-3_新研博美 [xinyanbm.com]
- 8. This compound, 2107273-16-3 | BroadPharm [broadpharm.com]
- 9. ucd.ie [ucd.ie]
- 10. chemistry.unm.edu [chemistry.unm.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
